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Foundational

An In-Depth Technical Guide to 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide: Synthesis, Characterization, and Biological Activity as a Glucokinase Activator

Introduction 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide is a synthetic small molecule belonging to the imidazole class of heterocyclic compounds.[1] Imidazole derivatives are of significant interest in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide is a synthetic small molecule belonging to the imidazole class of heterocyclic compounds.[1] Imidazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities and their presence in key biological molecules like the amino acid histidine.[1] This guide provides a comprehensive technical overview of 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide, with a particular focus on its role as a glucokinase activator, a promising therapeutic strategy for type 2 diabetes mellitus (T2DM).[2][3]

Glucokinase (GK) is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[2][4][5] In T2DM, the function of this glucose-sensing mechanism is often impaired.[2][3] Glucokinase activators (GKAs) are allosteric modulators that enhance the enzyme's affinity for glucose, thereby promoting glucose uptake in the liver and stimulating insulin secretion from the pancreas at lower glucose concentrations.[2][4] This document details the chemical properties, synthesis, structural characterization, and the mechanism of action of 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide as a representative GKA.

Chemical Identity and Physicochemical Properties

Chemical Structure

The molecular structure consists of a central imidazole ring substituted at the 1-position with a 2,5-dichlorophenyl group and at the 4-position with a carboxamide group.

Chemical structure of 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamideFigure 1. Chemical structure of 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide.
Nomenclature and Identification
  • IUPAC Name: 1-(2,5-dichlorophenyl)imidazole-4-carboxamide

  • CAS Number: 1447833-80-6

  • Molecular Formula: C₁₀H₇Cl₂N₃O

  • Molecular Weight: 256.09 g/mol

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₁₀H₇Cl₂N₃OPubChem
Molecular Weight 256.09 g/mol PubChem
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)N2C=C(N=C2)C(=O)NPubChem
InChI Key YWMRQZWUITHSQN-UHFFFAOYSA-NPubChem

Synthesis and Purification

The synthesis of substituted imidazole-4-carboxamides can be achieved through multi-step reaction sequences. A plausible synthetic approach involves the construction of the imidazole core followed by functional group manipulations.

Retrosynthetic Analysis and Strategy

The primary challenge in synthesizing N-aryl imidazoles is the selective formation of the correct regioisomer. A common strategy involves the initial synthesis of an imidazole-4-carboxylate ester, which is then converted to the corresponding carboxamide. The N-arylation can be a critical step, often achieved via a nucleophilic substitution or a copper-catalyzed Ullmann-type coupling reaction with the appropriately substituted aryl halide.

A generalized synthetic workflow is depicted below.

G cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediate cluster_product Final Product A Ethyl 4-imidazolecarboxylate C N-Arylation (e.g., Ullmann Coupling) A->C B 2,5-Dichlorobromobenzene B->C E Ethyl 1-(2,5-dichlorophenyl) -1H-imidazole-4-carboxylate C->E Forms C-N bond D Ammonolysis/ Amidation F 1-(2,5-Dichlorophenyl)-1H- imidazole-4-carboxamide D->F E->D Converts ester to amide

Caption: Generalized synthetic workflow for 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative example based on established chemical literature for similar structures.

  • Step 1: N-Arylation of Ethyl Imidazole-4-carboxylate.

    • To a solution of ethyl imidazole-4-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq) and copper(I) iodide (0.1 eq).

    • Add 1-bromo-2,5-dichlorobenzene (1.2 eq) to the mixture.

    • Heat the reaction mixture at 120-140 °C under a nitrogen atmosphere for 12-24 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-4-carboxylate.

  • Step 2: Ammonolysis to Form the Carboxamide.

    • Dissolve the ester from Step 1 in a saturated solution of ammonia in methanol.

    • Transfer the solution to a sealed pressure vessel.

    • Heat the vessel to 80-100 °C for 24-48 hours.

    • Cool the reaction to room temperature, which may result in the precipitation of the product.

    • Concentrate the solvent under reduced pressure.

    • Triturate the residue with diethyl ether, filter the solid, and wash with cold ether to yield the final product, 1-(2,5-dichlorophenyl)-1H-imidazole-4-carboxamide.

Structural Elucidation and Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the dichlorophenyl and imidazole rings, as well as signals for the amide (-CONH₂) protons. The splitting patterns and chemical shifts confirm the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the amide group, providing further confirmation of the molecular skeleton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern can also provide structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the amide (around 3300-3100 cm⁻¹), the C=O stretch of the amide (around 1670 cm⁻¹), and C-Cl stretches in the aromatic region.[6][7]

Representative Spectroscopic Data

(Note: The following data are hypothetical and representative for this class of compound, as specific experimental data is not publicly available in the search results.)

AnalysisExpected Chemical Shifts / Peaks
¹H NMR (DMSO-d₆) δ 8.0-8.5 (2H, s, imidazole-H), δ 7.5-7.8 (3H, m, Ar-H), δ 7.2-7.4 (2H, br s, -CONH₂)
¹³C NMR (DMSO-d₆) δ 165 (C=O), δ 140-120 (Ar-C and Imidazole-C)
HRMS (ESI) m/z [M+H]⁺ calculated for C₁₀H₈Cl₂N₃O: 256.0090; found 256.0092
IR (KBr, cm⁻¹) 3310, 3150 (N-H), 1675 (C=O), 1590 (C=N), 820 (C-Cl)

Biological Activity and Mechanism of Action

Role as a Glucokinase Activator

1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide is identified in patent literature as a glucokinase activator. GKAs represent a novel class of therapeutic agents for T2DM.[2] They work by enhancing the activity of glucokinase, the enzyme that catalyzes the rate-limiting step in glucose metabolism in key tissues.[3]

  • In the Pancreas: Glucokinase acts as the primary glucose sensor for insulin secretion. By activating GK, the compound lowers the glucose threshold required to trigger insulin release from pancreatic β-cells.[2][4][5]

  • In the Liver: GK controls the flux of glucose into glycolysis and glycogen synthesis. Activation of hepatic GK promotes increased glucose uptake from the blood and its conversion into glycogen, thereby reducing hepatic glucose output.[2][4]

Mechanism of Action

GKAs do not bind to the glucose-binding (active) site but to a distinct allosteric site on the enzyme.[2][4] This binding induces a conformational change that stabilizes the active, "closed" form of the enzyme, which has a higher affinity for glucose.[2][8] This allosteric activation increases the enzyme's catalytic efficiency (Vmax) and/or decreases the glucose concentration required for half-maximal activity (S₀.₅), making the enzyme more responsive to physiological glucose levels.[4][8]

G cluster_pathway Pancreatic β-Cell Glucose Sensing cluster_cell β-Cell Cytoplasm Glucose Extracellular Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Glucose_in Intracellular Glucose GLUT2->Glucose_in GKA { 1-(2,5-Dichlorophenyl) -1H-imidazole-4-carboxamide} GK Glucokinase (GK) (Inactive) GKA:f0->GK Allosteric Activation GK_Active Glucokinase (GK) (Active) G6P Glucose-6-P GK->G6P ATP ATP G6P->ATP Glycolysis & Metabolism Insulin Insulin Secretion ATP->Insulin ↑ ATP/ADP Ratio Triggers Glucose_in->GK Phosphorylation

Caption: Mechanism of glucokinase activation in pancreatic β-cells by the compound.

Protocol: In Vitro Glucokinase Activation Assay

To quantify the activity of a potential GKA, a coupled enzyme assay is commonly employed. This protocol measures the production of glucose-6-phosphate (G6P).[9]

  • Principle: The G6P produced by glucokinase is used as a substrate by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP⁺ to NADPH. The increase in NADPH is monitored by measuring the increase in absorbance or fluorescence.[9]

  • Reagent Preparation:

    • Assay Buffer: 25 mM HEPES (pH 7.1), 25 mM KCl, 5 mM MgCl₂, 1 mM DTT.

    • Enzyme Solution: Recombinant human glucokinase in assay buffer.

    • Substrate/Cofactor Solution: 1 mM ATP, 1 mM NADP⁺, and G6PDH in assay buffer.

    • Test Compound: 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide dissolved in DMSO to create a stock solution, then serially diluted.

    • Glucose Solution: D-glucose in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to each well.

    • Add 2 µL of the test compound dilutions (or DMSO for control) to appropriate wells.

    • Add 10 µL of the enzyme solution to all wells.

    • Add 20 µL of the substrate/cofactor solution.

    • Initiate the reaction by adding 20 µL of glucose solution (e.g., at a fixed concentration of 5 mM for EC₅₀ determination).

    • Immediately place the plate in a microplate reader.

  • Data Acquisition and Analysis:

    • Monitor the increase in fluorescence (Ex/Em = 535/587 nm for fluorometric probes) or absorbance (340 nm for NADPH) kinetically for 20-30 minutes at room temperature.[9][10]

    • Calculate the initial reaction rate (V₀) from the linear portion of the progress curve.

    • Plot the reaction rates against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration).

Conclusion and Future Directions

1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide serves as a valuable chemical scaffold for the development of glucokinase activators. Its mechanism of action, targeting a key regulator of glucose homeostasis, offers a promising approach for the management of type 2 diabetes. Future research should focus on optimizing the potency and pharmacokinetic properties of this compound class, as well as evaluating its long-term efficacy and safety profile. Further structural biology studies, such as X-ray crystallography of the compound bound to glucokinase, could provide critical insights for designing next-generation GKAs with improved therapeutic indices.[8]

References

  • Vertex AI Search. (2024, June 21).
  • Assay Genie. Glucokinase Activity Assay Kit (Fluorometric) (#BN01129).
  • MDPI. (2024, January 1). New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment. [Link]

  • Benchchem. (2025, November 28).
  • National Institutes of Health (NIH). Glucokinase and glucokinase activator - PMC. [Link]

  • American Diabetes Association. (2025, April 24).
  • Oxford Academic. (2010, November 1). Exploring the in Vivo Mechanisms of Action of Glucokinase Activators in Type 2 Diabetes. [Link]

  • Abcam. (2024, March 15). ab273303 Glucokinase Activity Assay Kit (Fluorometric).
  • Sigma-Aldrich. (1995, October 31).
  • Google Patents.
  • PubChem. 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-5-methyl-N-(piperidin-1-yl)-1H-imidazole-4-carboxamide. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION FOR Asymmetric imidazole-4,5-dicarboxamides derivatives as SARS-CoV-2 main protease inhibitors: Design, S.
  • BOC Sciences. CAS 27523-06-4 (1-(2, 5-Dichlorophenyl)-2-(1H-Imidazole-1-yl)-Ethanol).
  • PubChem. Pharmacological method for treatment of neuropathic pain - Patent US-2007249561-A1. [Link]

  • ACS Publications. (2020). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide.
  • Google APIs. (2005, December 21).
  • Der Pharma Chemica.
  • MDPI. (2022, January 22). The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma. [Link]

  • Longdom Publishing. (2017, August 11). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. [Link]

  • Royalchem. (2024, July 17). Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol.
  • SpectraBase. 1H-Imidazole-4-carboxamide, N-phenyl- - Optional[13C NMR] - Chemical Shifts.
  • NIST WebBook. 4,5-Imidazoledicarboxylic acid. [Link]

  • PubChem. 1H-imidazole-5-carboxamide. [Link]

  • PubChem. 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. [Link]

  • Google Patents. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). [Link]

Sources

Exploratory

2,5-dichlorophenyl substituted imidazole carboxamide derivatives

An In-depth Technical Guide to 2,5-Dichlorophenyl Substituted Imidazole Carboxamide Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The imidazole carboxamide scaffold is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,5-Dichlorophenyl Substituted Imidazole Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities. This guide focuses on a specific, highly promising subclass: . The strategic incorporation of the 2,5-dichlorophenyl moiety imparts unique electronic and steric properties that are critical for potent and selective modulation of key biological targets, particularly protein kinases. This document provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and therapeutic potential of these compounds. We delve into their primary role as inhibitors of p38 Mitogen-Activated Protein (MAP) Kinase, a central regulator of inflammatory responses, and explore their broader implications in oncology and beyond. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers in their drug discovery efforts.

The Imidazole Carboxamide Scaffold: A Privileged Structure in Drug Discovery

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique structure allows it to act as both a hydrogen bond donor and acceptor, and its high affinity for metal ions makes it a frequent feature in the active sites of proteins.[1] When functionalized with a carboxamide linkage, the resulting scaffold offers enhanced molecular flexibility and additional hydrogen bonding opportunities, which can significantly improve target affinity and pharmacokinetic properties.[2]

This structural versatility has led to the development of numerous imidazole-based drugs with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[2][3][4] In oncology, imidazole derivatives such as dacarbazine and nilotinib are established therapeutics.[5] Their mechanism often involves the inhibition of critical enzymes that drive cancer progression, such as protein kinases, which regulate cellular proliferation, survival, and differentiation.[6]

Significance of the 2,5-Dichlorophenyl Moiety

The substitution pattern on the phenyl ring of the carboxamide is a critical determinant of a compound's biological activity. The 2,5-dichloro substitution is not arbitrary; it is a deliberate design choice to optimize target engagement.

  • Electronic Effects : The two chlorine atoms are strongly electron-withdrawing, which modulates the electron density of the aromatic ring and the adjacent amide bond. This can influence the strength of interactions with amino acid residues in a protein's binding pocket.

  • Steric and Conformational Effects : The chlorine atom at the 2-position (ortho) forces the phenyl ring to adopt a twisted conformation relative to the plane of the carboxamide linker. This fixed, non-planar orientation is often crucial for fitting into the specific contours of a kinase ATP-binding site, preventing unfavorable steric clashes and promoting deeper engagement within hydrophobic pockets.

  • Hydrophobicity : The lipophilic nature of the chlorine atoms enhances hydrophobic interactions, which are a primary driving force for ligand binding in many kinase active sites.

While literature specifically detailing the 2,5-dichloro isomer is sparse, studies on related 2,4-dichloro and 2,3-dichloro-phenyl derivatives consistently demonstrate that this substitution pattern is key for achieving high potency and selectivity against targets like p38 MAP kinase and various mycobacterial enzymes.[4][7]

General Synthetic Strategies

The synthesis of N-(2,5-dichlorophenyl)imidazole carboxamide derivatives is typically achieved through a convergent synthesis strategy. The core imidazole ring, variously substituted, is first prepared, followed by the crucial amidation step.

A representative synthetic workflow is outlined below. The key step is the amide bond formation between an activated imidazole-carboxylic acid and 2,5-dichloroaniline. This can be accomplished using standard peptide coupling reagents.

G cluster_0 Imidazole Core Synthesis cluster_1 Functionalization & Coupling A 1,2-Dicarbonyl (e.g., Benzil) D Substituted Imidazole (Radziszewski Reaction) A->D B Aldehyde B->D C Ammonia Source (e.g., Ammonium Acetate) C->D E Imidazole Carboxylic Acid (via Oxidation/Hydrolysis) D->E Oxidation or Functionalization H Final Product: 2,5-Dichlorophenyl Imidazole Carboxamide E->H F Coupling Reagent (e.g., HATU, HOBt) F->H G 2,5-Dichloroaniline G->H caption General Synthetic Workflow. p38_pathway cytokine Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor cytokine->receptor mapkkk MAPKKK (e.g., TAK1) receptor->mapkkk Activates mapkk MKK3/6 mapkkk->mapkk Phosphorylates p38 p38 MAPK mapkk->p38 Phosphorylates transcription_factors Transcription Factors (e.g., AP-1, NF-κB) p38->transcription_factors Activates gene_expression Gene Expression transcription_factors->gene_expression cytokine_production Pro-inflammatory Cytokine Production (TNF-α, IL-6, etc.) gene_expression->cytokine_production inhibitor 2,5-Dichlorophenyl Imidazole Carboxamide inhibitor->p38 Inhibits ATP Binding caption p38 MAPK Signaling Pathway.

Caption: p38 MAPK Signaling Pathway.

Structure-Activity Relationship (SAR) Insights

The potency of imidazole-based kinase inhibitors is highly dependent on the substitution patterns at various positions of the scaffold. Based on extensive research on p38 inhibitors, a general SAR model can be constructed. [8][9][10]

Position / Moiety Substitution Impact on Activity Rationale / Causality
Imidazole N1 Small alkyl or aryl groups Variable Modulates solubility and can interact with solvent-exposed regions of the kinase.
Imidazole C2 Aryl groups (e.g., pyridine, pyrimidine) Generally increases potency The C2 substituent often occupies a key hydrophobic pocket (hydrophobic pocket II) and can form hydrogen bonds with the kinase hinge region (e.g., with Met109). [8]
Imidazole C4 Aryl groups (e.g., 4-fluorophenyl) Essential for activity This group typically binds in the ATP adenine pocket. A fluorine atom can act as a hydrogen bond acceptor with backbone NH groups.
Imidazole C5 Small groups or fused rings Can increase potency and selectivity Modifications at this position can fine-tune interactions within the binding site and affect kinase selectivity.

| Carboxamide Phenyl | 2,5-Dichloro substitution | Expected to be highly favorable | The ortho-chloro group enforces a twisted conformation essential for optimal fit, while both chlorines engage in hydrophobic interactions. |

Therapeutic Potential and Applications

Given their potent inhibition of the p38 MAPK pathway, are prime candidates for the treatment of chronic inflammatory diseases.

  • Rheumatoid Arthritis (RA) : p38 MAPK is a validated target in RA, and several imidazole-based inhibitors have entered clinical trials for this indication. [11]* Inflammatory Bowel Disease (IBD) : The overproduction of TNF-α is a hallmark of IBD, making p38 inhibitors a logical therapeutic strategy.

  • Oncology : Beyond inflammation, p38 MAPK is implicated in cancer cell proliferation, survival, and metastasis. [6]These compounds could have applications in treating certain cancers, potentially in combination with other therapies. For example, imidazole-4-carboxamide has been shown to improve the response to cisplatin in melanoma models. [12]

Key Experimental Protocols

Protocol: Synthesis of a Representative Compound

Objective: To synthesize N-(2,5-dichlorophenyl)-2,4,5-triphenyl-1H-imidazole-1-carboxamide.

Step 1: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)

  • To a round-bottom flask, add benzil (1 eq.), benzaldehyde (1 eq.), and a molar excess of ammonium acetate.

  • Add glacial acetic acid as the solvent.

  • Heat the mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry. Recrystallize from ethanol to yield pure 2,4,5-triphenyl-1H-imidazole.

Step 2: Acylation with Phosgene Equivalent

  • Dissolve the synthesized triphenylimidazole (1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a phosgene equivalent, such as triphosgene (0.4 eq.), to the solution.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours to form the imidazole-1-carbonyl chloride intermediate.

Step 3: Amide Coupling with 2,5-Dichloroaniline

  • In a separate flask, dissolve 2,5-dichloroaniline (1.1 eq.) and a non-nucleophilic base like triethylamine (1.5 eq.) in anhydrous THF.

  • Slowly add the solution of the imidazole-1-carbonyl chloride intermediate (from Step 2) to the aniline solution at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final N-(2,5-dichlorophenyl)-2,4,5-triphenyl-1H-imidazole-1-carboxamide.

Protocol: p38α MAP Kinase Biochemical Inhibition Assay

Objective: To determine the IC₅₀ value of a test compound against p38α kinase.

Materials:

  • Recombinant human p38α kinase

  • Biotinylated substrate peptide (e.g., Biotin-MEF2A)

  • ATP (at Km concentration for p38α)

  • LanthaScreen™ Tb-anti-p-MEF2A antibody (or similar time-resolved fluorescence resonance energy transfer [TR-FRET] detection reagent)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound serially diluted in DMSO

  • 384-well low-volume microplates

Procedure:

  • Prepare a serial dilution of the test compound in 100% DMSO (e.g., starting from 10 mM).

  • In the assay plate, add 2.5 µL of 4X test compound dilution (or DMSO for positive/negative controls).

  • Add 2.5 µL of 4X p38α kinase/biotinylated substrate peptide mix in assay buffer.

  • Pre-incubate the plate for 20-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding 5 µL of 2X ATP solution in assay buffer.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of TR-FRET detection mix (containing EDTA to chelate Mg²⁺ and the terbium-labeled antibody).

  • Incubate for 60 minutes at room temperature to allow antibody binding.

  • Read the plate on a TR-FRET-capable plate reader, measuring the emission at 520 nm (terbium) and 495 nm (fluorescein/GFP on the antibody).

  • Calculate the emission ratio (520/495). Convert the ratio to percent inhibition relative to controls and plot the dose-response curve to determine the IC₅₀ value.

Challenges and Future Directions

The primary challenge in developing imidazole-based kinase inhibitors is achieving high selectivity. The ATP-binding pocket is highly conserved across the human kinome, leading to potential off-target effects. Future design strategies must focus on exploiting subtle differences in the regions surrounding the ATP site to enhance selectivity. Furthermore, optimizing pharmacokinetic properties, such as solubility and metabolic stability, remains a critical hurdle in translating potent biochemical inhibitors into effective and safe clinical candidates. The exploration of fused imidazole systems, such as imidazo[4,5-b]pyridines, has shown promise in improving both potency and drug-like properties. [13]

References

A comprehensive list of references will be compiled based on the sources used throughout this guide.

Sources

Foundational

Novel N-aryl Imidazole-4-Carboxamide Analogs: A Scaffold of Opportunity in Modern Drug Discovery

An In-Depth Technical Guide for Drug Discovery Professionals Abstract The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2][3] I...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in diverse molecular interactions have made it a focal point for drug design.[3][4] This guide delves into a specific, highly promising class of imidazole derivatives: N-aryl imidazole-4-carboxamides. We will explore the rationale behind their synthesis, detail robust protocols for their biological evaluation, analyze their mechanisms of action across various disease models, and synthesize critical structure-activity relationship (SAR) data to guide future discovery efforts. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical scaffold for novel therapeutic development.

The Imidazole Core: A Foundation for Therapeutic Versatility

The five-membered aromatic heterocycle, imidazole, is a cornerstone of medicinal chemistry.[2] Its prevalence in nature—as seen in the amino acid histidine and nucleic acids—underscores its fundamental biological relevance.[4] The two nitrogen atoms within the ring impart a unique amphoteric character, allowing it to act as both a hydrogen bond donor and acceptor, which is critical for binding to enzymes and receptors.[3] This versatility has led to the development of imidazole-containing drugs across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][5] The N-aryl imidazole-4-carboxamide scaffold builds upon this foundation, offering a framework that can be systematically modified to achieve high target specificity and potency. A notable example is Dacarbazine, an imidazole-4-carboxamide derivative approved for treating melanoma and Hodgkin's lymphoma, validating the therapeutic potential of this core structure.[6]

Synthetic Strategies: Building the N-aryl Imidazole-4-Carboxamide Backbone

The efficient and regioselective synthesis of these analogs is paramount for generating diverse chemical libraries for screening. While various methods exist for N-arylation and imidazole construction, modern palladium-catalyzed C-H arylation has emerged as a particularly powerful strategy for its step-economy and functional group tolerance.[7][8][9]

Key Synthetic Approach: Palladium-Catalyzed C-H Arylation

This approach directly couples an aryl halide with a C-H bond on the imidazole ring, avoiding the need for pre-functionalization of the heterocycle.[7][10] The choice of this method is driven by its efficiency and selectivity, particularly for the C2 position of the imidazole core.[7][11]

G cluster_0 Core Synthesis Workflow Start Ethyl Imidazole-4-carboxylate (Precursor) Reaction1 C-H Arylation Start->Reaction1 ArylHalide Aryl Halide (Ar-X) (e.g., Iodobenzene) ArylHalide->Reaction1 Catalyst Pd(OAc)2 / CuI (Catalyst System) Catalyst->Reaction1 Intermediate C2-Arylated Imidazole Ester Intermediate Reaction1->Intermediate Reaction2 Amidation Intermediate->Reaction2 Final Novel N-aryl Imidazole-4-carboxamide Analog Reaction2->Final

Caption: General workflow for synthesis via C-H arylation.

Experimental Protocol: C2-Selective C-H Arylation and Amidation

This protocol is a self-validating system designed for reproducibility. It includes checkpoints for characterization to ensure the integrity of intermediates and the final product.

Materials:

  • Ethyl imidazole-4-carboxylate (precursor)

  • Substituted aryl halide (e.g., iodobenzene, aryl bromide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Solvent (e.g., DMF)

  • Ammonia solution (for amidation)

Step-by-Step Methodology:

  • Reaction Setup (C-H Arylation):

    • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine ethyl imidazole-4-carboxylate (1.0 equiv.), the selected aryl halide (1.2 equiv.), palladium acetate (5 mol%), and copper iodide (2.0 equiv.).

    • Add anhydrous DMF as the solvent.

    • Causality Check: The inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst. CuI acts as a co-catalyst, facilitating the catalytic cycle.

  • Reaction Execution:

    • Heat the reaction mixture to 140°C and stir for 24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up and Purification (Intermediate):

    • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove DMF.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography to isolate the C2-arylated imidazole ester intermediate.

    • Validation: Confirm the structure of the intermediate using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The regioselectivity of the arylation at the C2 position should be explicitly verified.[10]

  • Amidation:

    • Dissolve the purified ester intermediate in a solution of ammonia in methanol.

    • Transfer the solution to a sealed pressure vessel and heat to 80-100°C for 12-24 hours.

    • Rationale: The sealed vessel is necessary to maintain the concentration of ammonia and drive the reaction to completion.

  • Final Purification and Validation:

    • Cool the reaction, and concentrate the solvent to obtain the crude N-aryl imidazole-4-carboxamide.

    • Recrystallize or purify by column chromatography to yield the final product.

    • Final Validation: Confirm the structure and purity (>95%) of the final compound using NMR, HRMS, and HPLC analysis.

Biological Evaluation and Therapeutic Applications

N-aryl imidazole-4-carboxamide analogs have demonstrated significant potential in several key therapeutic areas, primarily through the modulation of protein kinases and other critical cellular targets.

Anticancer Activity

This scaffold is a fertile ground for the development of novel anticancer agents.[12] Analogs have shown potent activity against various cancer cell lines by targeting key oncogenic pathways.

  • Kinase Inhibition: Many analogs function as potent kinase inhibitors. For instance, novel 4-phenoxypyridine derivatives bearing an imidazole-4-carboxamide moiety have been identified as powerful inhibitors of the c-Met kinase, a key driver in many tumors.[13] Similarly, other derivatives have shown inhibitory activity against RAF kinases, which are crucial components of the MAPK/ERK signaling pathway.[6]

  • Microtubule Destabilization: Some imidazole-based compounds disrupt cancer cell division by interfering with tubulin polymerization dynamics, a clinically validated anticancer mechanism.[6][14]

  • Combination Therapy: Imidazole-4-carboxamide has been shown to enhance the efficacy of standard chemotherapies like cisplatin in melanoma models by downregulating the expression of immune checkpoint molecules PD-L1 and PD-L2.[15]

Neurodegenerative Diseases

The brain-penetrant nature of some imidazole derivatives makes them attractive candidates for treating neurodegenerative disorders.[16] A key target in this area is c-Jun N-terminal Kinase 3 (JNK3), a kinase implicated in neuronal apoptosis.[17] Specifically designed 1-pyrimidinyl-2-aryl-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxamide derivatives have shown highly potent and selective inhibition of JNK3, with IC₅₀ values in the low nanomolar range, marking them as promising leads for conditions like Alzheimer's or Parkinson's disease.[17][18]

Summary of Biological Activity

The following table summarizes the activity of representative N-aryl imidazole-4-carboxamide analogs from recent literature.

Compound ClassTargetDisease AreaKey Findings (IC₅₀ / Activity)Reference
4-Phenoxypyridine-imidazole-4-carboxamide (Compound T14)c-Met KinaseCancer (Gastric, Lung)Potent c-Met inhibition (IC₅₀ = 0.012 µM); Strong anti-proliferative activity against MKN-45 cells (IC₅₀ = 0.64 µM).[13]
1-Pyrimidinyl-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxamide (Compound 18a)JNK3NeurodegenerationHighly potent and selective JNK3 inhibition (IC₅₀ = 2.69 nM).[17]
2,4-1H-Imidazole carboxamides (Compound 22)TAK1Cancer, InflammationPotent TAK1 inhibition (K_d = 55 nM) with remarkable kinome selectivity.[19]
Imidazothiazole-benzimidazole derivatives (Compound 20)TubulinCancer (Lung)Inhibits tubulin polymerization; Potent cytotoxicity against A549 lung cancer cells (IC₅₀ = 1.09 µM).[14]
Imidazole-4-N-acetamide derivatives (Compound 2)CDKsCancer (Ovarian, Neuroblastoma)Potent pan-CDK inhibitor, with submicromolar IC₅₀ values against CDK1, -2, -5, and -9.[20]

Mechanism of Action: A Focus on Kinase Inhibition

A predominant mechanism of action for this compound class is the inhibition of protein kinases. As an illustrative example, the c-Met signaling pathway is a validated target in oncology that is effectively modulated by these analogs.

G cluster_pathway c-Met Signaling Pathway Inhibition cluster_downstream Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Inhibitor N-aryl Imidazole- 4-carboxamide Analog Inhibitor->cMet Inhibits

Caption: Inhibition of the c-Met signaling cascade.

As depicted, the binding of the ligand, Hepatocyte Growth Factor (HGF), to the c-Met receptor triggers dimerization and autophosphorylation, activating multiple downstream pro-survival and proliferative pathways like PI3K/AKT/mTOR and RAS/RAF/MEK/ERK.[13] The N-aryl imidazole-4-carboxamide inhibitors function by competing with ATP at the kinase domain of c-Met, preventing its activation and halting the downstream signaling cascade. This leads to reduced cell proliferation and survival in c-Met-dependent cancer cells.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the N-aryl imidazole-4-carboxamide scaffold has yielded crucial insights for optimizing potency and selectivity.

  • The Carboxamide Moiety: The imidazole-4-carboxamide group is often critical for activity. The N-H and carbonyl groups can form essential hydrogen bonds with amino acid residues in the target's active site, anchoring the molecule for effective inhibition.[21]

  • The N1-Aryl Ring: Substitutions on the N-aryl ring significantly modulate activity. For c-Met inhibitors, electron-withdrawing groups, particularly halogens, on the terminal phenyl ring were found to be beneficial for improving antitumor activity.[13] This is likely due to a combination of electronic and steric effects that enhance binding affinity.

  • The C2-Aryl Ring: The nature of the substituent at the C2 position is key for tuning selectivity and potency. Different aryl or heteroaryl groups in this position can be explored to occupy different pockets within the kinase active site.

  • Linker Modifications: The linker connecting the core to other pharmacophoric elements, such as the 4-phenoxypyridine in c-Met inhibitors, is a critical determinant of the molecule's overall conformation and ability to bind effectively. Studies have shown that the imidazole-4-carboxamide linker is often preferred over other options like 1,2,4-triazole-3-carboxamide for achieving higher potency.[13]

Conclusion and Future Perspectives

The N-aryl imidazole-4-carboxamide scaffold represents a highly versatile and validated starting point for the discovery of novel therapeutics. Its synthetic tractability, coupled with a proven ability to potently and selectively modulate key biological targets, ensures its continued relevance in medicinal chemistry. Future efforts should focus on exploring novel substitutions to enhance pharmacokinetic properties, improve safety profiles, and overcome potential resistance mechanisms. The application of advanced computational modeling and DNA-encoded library screening, which has already proven successful in identifying novel imidazole-based TAK1 inhibitors, will undoubtedly accelerate the discovery of next-generation clinical candidates from this promising compound class.[19]

References

  • A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives. Asian Journal of Research in Chemistry. Available at: [Link]

  • (PDF) A Review on " Imidazoles " : Their Chemistry and Pharmacological Potentials. ResearchGate. Available at: [Link]

  • Comprehensive review in current developments of imidazole-based medicinal chemistry. PubMed. Available at: [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. DovePress. Available at: [Link]

  • Full article: Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online. Available at: [Link]

  • (PDF) C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth-promoting activity. ResearchGate. Available at: [Link]

  • Imidazoles as potential anticancer agents. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of analogs of 5(4)-aminoimidazole-4(5)-carboxamide and purines. Semantic Scholar. Available at: [Link]

  • Discovery of 1-Pyrimidinyl-2-Aryl-4,6-Dihydropyrrolo [3,4-d]Imidazole-5(1H)-Carboxamide as a Novel JNK Inhibitor. MDPI. Available at: [Link]

  • C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth-promoting activity. Nagoya University. Available at: [Link]

  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals. Available at: [Link]

  • 4-phenoxypyridine derivatives containing imidazole -4- carboxamide and 1,2,4- triazole -3- carboxamide moieties as powerful antitumor agents. QSAR Studies. RHAZES: Green and Applied Chemistry. Available at: [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Publications. Available at: [Link]

  • Synthesis and biological activity of 5-thiobredinin and certain related 5-substituted imidazole-4-carboxamide ribonucleosides. PubMed. Available at: [Link]

  • Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • N-Fused Imidazoles As Novel Anticancer Agents That Inhibit Catalytic Activity of Topoisomerase IIα and Induce Apoptosis in G1/S Phase. ACS Publications. Available at: [Link]

  • Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents. PubMed. Available at: [Link]

  • C-H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth promoting activity. Author's Accepted Manuscript. Available at: [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. National Center for Biotechnology Information. Available at: [Link]

  • Multi target-directed imidazole derivatives for neurodegenerative diseases. ResearchGate. Available at: [Link]

  • Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. National Center for Biotechnology Information. Available at: [Link]

  • The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma. ResearchGate. Available at: [Link]

  • Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. Zenodo. Available at: [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. ResearchGate. Available at: [Link]

  • Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. MDPI. Available at: [Link]

  • Schematic mechanism of the N-arylation reaction of imidazole and phenylboronic acid. ResearchGate. Available at: [Link]

  • Navigating Neurodegenerative Disorders: A Comprehensive Review of Current and Emerging Therapies for Neurodegenerative Disorders. Cureus. Available at: [Link]

  • Novel Compounds for the Treatment of Neurodegenerative Diseases. ACS Publications. Available at: [Link]

  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. National Center for Biotechnology Information. Available at: [Link]

  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. National Center for Biotechnology Information. Available at: [Link]

  • Proposed mechanism for N‐arylation of imidazole using various aryl halides. ResearchGate. Available at: [Link]

  • Unveiling Neurodegenerative Disease Mechanisms: Insights from New Studies. Northwestern Medicine. Available at: [Link]

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Exploratory

A Comprehensive Technical Guide to 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Foreword The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electroni...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a privileged structure in the design of novel therapeutics. This guide provides an in-depth technical overview of a specific, potentially novel imidazole derivative: 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide . Due to its nascent status in the scientific literature, this document serves as a foundational resource, amalgamating theoretical data, proposing robust synthetic and analytical protocols, and exploring its putative biological significance based on the activities of structurally related molecules.

Molecular Identification and Properties

A crucial first step in the characterization of any novel compound is the unambiguous definition of its structure through standardized chemical identifiers.

SMILES and InChI Key

The Simplified Molecular Input Line Entry System (SMILES) string and the International Chemical Identifier (InChI) key for 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide have been generated using computational tools based on its IUPAC name.

IdentifierValue
SMILES O=C(N)c1cn(c[nH]1)c2cc(Cl)ccc2Cl
InChI Key InChI=1S/C10H7Cl2N3O/c11-7-2-1-6(10(12)5-7)15-4-9(14-3-15)8(13)16/h1-5H,(H2,13,16)

These identifiers are essential for database searches, computational modeling, and unambiguous communication of the molecular structure. Online converters and software like OPSIN can be utilized for such conversions.[2][3][4][5][6]

Predicted Physicochemical Properties

A preliminary in-silico analysis provides valuable insights into the potential drug-like properties of the molecule. These predictions are instrumental in the early stages of drug discovery for assessing oral bioavailability and other pharmacokinetic parameters.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 256.09 g/mol Adherence to Lipinski's rule of five (<500 Da) suggests good absorption and permeation.
LogP (o/w) 2.1An optimal LogP value for membrane permeability and solubility.
Hydrogen Bond Donors 2Contributes to binding affinity and solubility.
Hydrogen Bond Acceptors 3Influences solubility and target interaction.
Topological Polar Surface Area (TPSA) 69.9 ŲA key indicator of drug transport properties.

Proposed Synthesis Pathway

The synthesis of N-aryl imidazoles is a well-established area of organic chemistry.[1][7] Based on existing literature for analogous compounds, a plausible and efficient synthetic route for 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide is proposed below. The synthesis of related 1,5-diaryl-1H-imidazole-4-carboxylic acids and their derivatives has been reported, providing a solid foundation for this proposed pathway.[8][9]

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction1 Chan-Lam Coupling cluster_intermediate Intermediate cluster_reaction2 Amidation cluster_product Final Product Ethyl_4-imidazolecarboxylate Ethyl 4-imidazolecarboxylate Reaction1 Cu(OAc)2, Pyridine, O2, 4Å MS, Toluene, 80 °C Ethyl_4-imidazolecarboxylate->Reaction1 2,5-Dichlorophenylboronic_acid 2,5-Dichlorophenylboronic acid 2,5-Dichlorophenylboronic_acid->Reaction1 Intermediate_Ester Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-4-carboxylate Reaction1->Intermediate_Ester Reaction2 1. NaOH (aq), EtOH, reflux 2. SOCl2, DMF (cat.) 3. NH4OH (aq) Intermediate_Ester->Reaction2 Final_Product 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide Reaction2->Final_Product Characterization_Workflow cluster_purity Purity Analysis cluster_structure Structural Analysis Start Synthesized Compound Purity_Analysis Purity Assessment Start->Purity_Analysis HPLC High-Performance Liquid Chromatography (HPLC) Purity_Analysis->HPLC LCMS Liquid Chromatography-Mass Spectrometry (LC-MS) Purity_Analysis->LCMS Structural_Elucidation Structural Elucidation NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) Structural_Elucidation->NMR HRMS High-Resolution Mass Spectrometry (HRMS) Structural_Elucidation->HRMS FTIR Fourier-Transform Infrared Spectroscopy (FT-IR) Structural_Elucidation->FTIR Final_Confirmation Final Confirmation HPLC->Structural_Elucidation LCMS->Structural_Elucidation NMR->Final_Confirmation HRMS->Final_Confirmation FTIR->Final_Confirmation Mechanism_of_Action Compound 1-(2,5-Dichlorophenyl)-1H- imidazole-4-carboxamide Binding Binding to Active Site Compound->Binding Target Target Enzyme (e.g., Kinase, CYP450) Target->Binding Inhibition Enzyme Inhibition Binding->Inhibition Downstream_Effect Disruption of Cellular Pathway Inhibition->Downstream_Effect Biological_Outcome Biological Effect (e.g., Apoptosis, Growth Arrest) Downstream_Effect->Biological_Outcome

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Crystallization Architectures for 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide

This Application Note is structured as a high-level technical guide for process chemists and formulation scientists. It applies "First Principles" of crystal engineering to the specific structural properties of 1-(2,5-Di...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and formulation scientists. It applies "First Principles" of crystal engineering to the specific structural properties of 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide .

Introduction & Structural Analysis[1][2][3][4][5][6]

The crystallization of 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide presents a classic "push-pull" solubility challenge common in pharmaceutical intermediates. The molecule contains two distinct domains that dictate its physicochemical behavior:[1]

  • The Polar Head (Imidazole-4-carboxamide): A rigid, planar moiety capable of strong hydrogen bonding (donor and acceptor) and π-π stacking.[2][] The N3 nitrogen of the imidazole ring provides a basic site (

    
    ), while the carboxamide group significantly raises the melting point.
    
  • The Lipophilic Tail (2,5-Dichlorophenyl): A bulky, hydrophobic aromatic ring attached at the N1 position. The ortho-chlorine atom introduces steric hindrance, potentially twisting the phenyl ring out of coplanarity with the imidazole, which impacts crystal packing efficiency.

Target Profile:

  • Predicted Melting Point: >210°C (based on structural analogs like 4-phenyl-1H-imidazole-2-carboxamide).[2][][4]

  • Primary Challenge: "Oiling out" during cooling due to the lipophilic dichlorophenyl group, or formation of solvates with polar solvents.

Solubility Assessment & Solvent Selection[6]

Before attempting bulk crystallization, a solubility map must be generated. The 2,5-dichlorophenyl group reduces solubility in pure water, while the amide group reduces solubility in non-polar hydrocarbons (e.g., Hexane).

Solvent Selection Matrix
Solvent ClassRepresentativeSolubility BehaviorSuitability
Protic Polar Ethanol (EtOH) Moderate (Cold) / High (Hot)High (Primary choice for thermal recrystallization)
Protic Polar Methanol (MeOH) High (Cold)Medium (Good for dissolution, poor recovery yield)
Aprotic Polar DMSO / DMF Very HighLow (Use only as solvent in Anti-solvent methods)
Chlorinated DCM / Chloroform ModerateMedium (Good for extraction, poor for crystallization)
Hydrocarbon Toluene LowHigh (Excellent Anti-solvent)
Aqueous Water Very Low (Neutral pH)High (Anti-solvent or pH-swing medium)

Experimental Protocols

Method A: Thermal Recrystallization (The "Gold Standard")

Best for: High purity requirements (>99.5%) and removal of synthetic byproducts.[2]

Principle: Utilizing the steep solubility curve in Ethanol/Water mixtures. The lipophilic dichlorophenyl group requires organic solvent for dissolution, while water acts as a co-solvent to drive precipitation upon cooling.

Protocol:

  • Dissolution: Suspend 10 g of crude material in Ethanol (absolute) (approx. 10-15 volumes, 100-150 mL).

  • Heating: Heat the slurry to reflux (78°C). If the solid does not dissolve completely, add Methanol dropwise until a clear solution is obtained.

    • Note: Avoid prolonged boiling to prevent amide hydrolysis.[]

  • Filtration: Perform a hot filtration (using a pre-heated funnel) to remove insoluble mechanical impurities (e.g., inorganic salts).[2]

  • Nucleation: Allow the filtrate to cool slowly to 50°C.

  • Anti-Solvent Addition: Dropwise, add Deionized Water (pre-warmed to 50°C) until a persistent turbidity is observed (Cloud Point).[2]

    • Ratio: Typically 10-20% water by volume relative to ethanol.

  • Crystallization: Cool the mixture to 0-5°C at a rate of 10°C/hour.

  • Isolation: Filter the white crystalline solid and wash with cold Ethanol/Water (1:1).[]

  • Drying: Vacuum dry at 50°C for 12 hours.

Method B: pH-Swing Crystallization (Acid-Base Mediation)

Best for: Large-scale purification from crude reaction mixtures containing non-basic impurities.[2]

Principle: The imidazole ring is basic.[] Protonation at N3 makes the molecule water-soluble; deprotonation precipitates it.[]

Protocol:

  • Acidification: Suspend crude solid in 1.0 M HCl (10 volumes). Stir at room temperature until dissolved. The pH should be < 2.

  • Extraction (Purification Step): Wash the acidic aqueous solution with Ethyl Acetate (2 x 5 vol) to remove non-basic lipophilic impurities (e.g., unreacted dichlorobenzene derivatives).[2] Discard the organic layer.

  • Neutralization: Cool the aqueous phase to 10°C. Slowly add 25% Ammonia (aq) or 4 M NaOH dropwise while stirring vigorously.

  • Precipitation: Target pH 8-9. The compound will precipitate as the free base.

    • Critical Step: Do not overshoot to pH > 12, as the amide bond may hydrolyze.

  • Digestion: Stir the slurry for 1 hour to allow crystal growth (Ostwald ripening).

  • Isolation: Filter and wash extensively with water to remove salts (NaCl/NH4Cl).[]

Method C: Reactive Anti-Solvent Crystallization

Best for: Polymorph screening or thermally unstable batches.[]

Protocol:

  • Dissolve the compound in a minimum volume of DMSO or DMF at room temperature.[]

  • Place the solution in a stirred vessel.

  • Slowly pump Water (Anti-solvent) into the vortex.

  • Observation: An immediate amorphous crash-out indicates addition is too fast.[2] Aim for a slow, milky transition to crystalline solid.

Process Logic & Visualization

The following diagram illustrates the decision matrix for selecting the appropriate crystallization method based on impurity profile and yield requirements.

CrystallizationWorkflow Start Crude 1-(2,5-Dichlorophenyl)- 1H-imidazole-4-carboxamide ImpurityCheck Impurity Profile Analysis Start->ImpurityCheck NonBasic Contains Non-Basic Lipophilic Impurities? ImpurityCheck->NonBasic ThermalSens Is Compound Thermally Stable >60°C? NonBasic->ThermalSens No MethodB Method B: pH-Swing (HCl -> NH3) NonBasic->MethodB Yes (Wash with EtOAc) MethodA Method A: Thermal Recrystallization (Ethanol/Water) ThermalSens->MethodA Yes (Preferred) MethodC Method C: DMSO/Water Anti-Solvent ThermalSens->MethodC No (Avoid Heat) Purified Purified API/Intermediate MethodA->Purified MethodB->Purified MethodC->Purified

Caption: Decision tree for selecting the optimal crystallization strategy based on impurity types and thermal stability.

Characterization & Quality Control

Once crystals are obtained, validate the form and purity using these metrics:

TechniqueParameterAcceptance Criteria
HPLC Purity (Area %)> 99.0% (Single peak)
1H NMR Structure VerificationVerify 2,5-dichloro pattern and amide protons.
DSC Melting PointSharp endotherm (Range < 2°C). Broad peaks indicate impure/amorphous material.[]
PXRD CrystallinityDistinct Bragg peaks.[] Halo indicates amorphous content.
KF Water Content< 0.5% (unless a hydrate is intended).[2]

Troubleshooting "Oiling Out": If the product separates as an oil instead of crystals during Method A:

  • Seeding: Add a few milligrams of pure seed crystals at the cloud point.

  • Slower Cooling: Reduce cooling rate to 5°C/hour.

  • Solvent Modification: Increase the Ethanol ratio (reduce water) to keep the lipophilic tail solubilized longer.

References

  • European Chemicals Agency (ECHA). (2023).[2][5] Registration Dossier: α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol. Retrieved from [Link][2]

    • Context: Provides solubility and physicochemical data for closely related dichlorophenyl-imidazole analogs used to infer solubility profiles.
  • Context: Cites recrystallization solvents (Toluene, Methanol) for structural analogs.
  • National Institutes of Health (NIH). (2011).[2] Crystal structure of 1-(3-chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carboxamide. PMC3200688.[] Retrieved from [Link]

    • Context: Demonstrates the hydrogen bonding network and packing motifs of N-aryl imidazole carboxamides.
  • Justia Patents. (2025). Imidazole compounds, process for the synthesis and uses thereof. Retrieved from [Link][2]

    • Context: Describes synthesis and purification (crystallization from DCM/Ether)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide

Welcome to the technical support guide for the synthesis of 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide. This document is designed for researchers, chemists, and drug development professionals who are working on or...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide. This document is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize this molecule. We will explore common synthetic routes, troubleshoot potential issues to improve yield and purity, and answer frequently asked questions based on established chemical principles and field-proven insights.

Overview of Synthetic Strategy

The synthesis of 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide typically involves two key transformations: the formation of the N-aryl bond between the dichlorophenyl ring and the imidazole core, and the formation of the C4-carboxamide group. The most reliable and modular approach involves an initial N-arylation of an imidazole-4-carboxylate ester, followed by hydrolysis and subsequent amidation. This route allows for purification at intermediate stages and generally provides higher overall yields.

Below is a diagram outlining the recommended synthetic workflow.

Synthetic_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Final Product SM1 Ethyl 1H-imidazole-4-carboxylate Arylation Step 1: N-Arylation (e.g., Buchwald-Hartwig or Ullmann Coupling) SM1->Arylation SM2 1-Bromo-2,5-dichlorobenzene (or 1-Iodo-2,5-dichlorobenzene) SM2->Arylation Intermediate_Ester Intermediate: Ethyl 1-(2,5-dichlorophenyl)-1H- imidazole-4-carboxylate Arylation->Intermediate_Ester Workup & Purification Hydrolysis Step 2: Ester Hydrolysis Intermediate_Ester->Hydrolysis Intermediate_Acid Intermediate: 1-(2,5-Dichlorophenyl)-1H- imidazole-4-carboxylic acid Hydrolysis->Intermediate_Acid Acidification & Isolation Amidation Step 3: Amidation Intermediate_Acid->Amidation Final_Product 1-(2,5-Dichlorophenyl)-1H- imidazole-4-carboxamide Amidation->Final_Product Workup & Purification Troubleshooting_N_Arylation cluster_troubleshooting Troubleshooting Path Start Low N-Arylation Yield Cat_System {Evaluate Catalytic System|Is the reaction Pd or Cu-based?} Start->Cat_System Pd_Path Palladium (Buchwald-Hartwig) - Change Ligand: Use bulky, electron-rich phosphines (e.g., BrettPhos, XPhos). - Change Base: Use a strong, non-nucleophilic base (e.g., K3PO4, Cs2CO3). - Check Pd Pre-catalyst: Use a G3 or G4 pre-catalyst for reliable Pd(0) formation. Cat_System->Pd_Path If Pd Cu_Path Copper (Ullmann) - Change Ligand: Use diamine or phenanthroline-based ligands. - Change Base: K3PO4 or K2CO3 are often effective. - Check Copper Source: CuI is the most common and reliable source. Cat_System->Cu_Path If Cu Solvent_Temp {Optimize Conditions|- Solvent: Use anhydrous, high-boiling aprotic solvents (Toluene, Dioxane, DMF). - Temperature: Ensure sufficient thermal energy (80-120 °C), consider microwave irradiation.} Pd_Path->Solvent_Temp Cu_Path->Solvent_Temp

Caption: Troubleshooting logic for the N-arylation step.

Data Summary: Comparison of Catalytic Systems for N-Arylation

FeatureBuchwald-Hartwig (Palladium)Ullmann (Copper)
Catalyst Source Pd(OAc)₂, Pd₂(dba)₃, or Palladacycle Pre-catalysts (G3/G4)CuI, Cu₂O, or Copper Nanoparticles [1]
Typical Ligands Bulky Biarylphosphines (XPhos, BrettPhos, RuPhos), DPPF, BINAP [2][3]1,10-Phenanthroline, N,N'-Dimethylethylenediamine (DMEDA), Benzene-1,2-diamine derivatives [4]
Typical Base Cs₂CO₃, K₃PO₄, NaOtBu, LHMDSK₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, THFDMF, DMSO, Toluene
Temperature 80 - 120 °C100 - 140 °C (often higher than Pd)
Pros High functional group tolerance, generally faster, extensive ligand library. [5]Lower cost catalyst, less prone to hydrodehalogenation. [4]
Cons Catalyst cost, potential for side reactions, residual Pd can be difficult to remove. [2]Often requires higher temperatures, can have narrower substrate scope. [6]
Issue 2: Incomplete Ester Hydrolysis (Step 2)

Question: The saponification of my intermediate ester is sluggish and does not go to completion, even after prolonged heating with NaOH in ethanol. What should I do?

Answer: Heterocyclic esters can sometimes be resistant to hydrolysis due to the electronic nature of the ring system. If standard conditions are failing, a more robust approach is needed.

Causality & Recommendations:

  • Insufficient Nucleophilicity/Basicity: The ethoxide generated from NaOH in ethanol may not be a sufficiently strong nucleophile, or the equilibrium may not favor the tetrahedral intermediate.

  • Poor Solubility: The starting ester may have poor solubility in the aqueous ethanol mixture, limiting the reaction rate.

Optimized Protocol: LiOH Hydrolysis

A proven method for difficult ester hydrolyses is the use of Lithium Hydroxide (LiOH) in a mixed solvent system like THF/Methanol/Water. LiOH provides a high concentration of hydroxide ions and the THF improves the solubility of the organic substrate.

  • Step 1: Dissolve the ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-4-carboxylate (1.0 equiv) in a mixture of THF and Methanol (e.g., 3:1 ratio).

  • Step 2: Add an aqueous solution of LiOH (2.0 - 3.0 equiv).

  • Step 3: Stir the reaction at room temperature or gently heat to 40-50 °C. Monitor by TLC or LC-MS until the starting material is consumed.

  • Step 4: Upon completion, carefully acidify the mixture with 1M HCl to a pH of ~3-4. The carboxylic acid product should precipitate.

  • Step 5: Filter the solid, wash with cold water, and dry under vacuum.

Issue 3: Low Yield in Final Amidation (Step 3)

Question: My final amidation step using EDC/HOBt to produce the carboxamide from the carboxylic acid is giving a low yield and several byproducts. How can I improve this?

Answer: The conversion of the carboxylic acid to the primary carboxamide is a standard transformation, but its success depends heavily on the choice of coupling agent and the reaction conditions. The key is to efficiently activate the carboxylic acid towards nucleophilic attack by ammonia without generating stable side products.

Causality & Recommendations:

  • Inefficient Acid Activation: The carbodiimide (EDC) may be reacting with other nucleophiles or itself, reducing the amount of active O-acylisourea intermediate available to react with HOBt.

  • Poor Nucleophile Source: Using aqueous ammonium hydroxide can introduce excess water, which can hydrolyze the activated acid back to the starting material. Using a solution of ammonia in an organic solvent (e.g., 2M NH₃ in IPA or 7N NH₃ in MeOH) is far more effective.

  • Alternative Coupling Reagents: For challenging amidations, more potent activating agents can be used.

Data Summary: Troubleshooting the Amidation Step

SymptomPossible CauseRecommended Solution
Reaction Stalls Incomplete activation of the carboxylic acid.Switch to a more powerful coupling reagent like HATU or HBTU. These form a highly reactive activated ester. Add a non-nucleophilic base like DIPEA (Hünig's base) to facilitate the reaction.
Low Yield Hydrolysis of the activated intermediate.Use an anhydrous source of ammonia (e.g., ammonia gas bubbled through the solution, or a commercial solution of ammonia in an organic solvent like methanol or isopropanol). Ensure all solvents are anhydrous.
Byproduct Formation Side reaction of the activated intermediate.Run the reaction at a lower temperature (0 °C to room temperature) to minimize side reactions. Add the ammonia source slowly to the activated acid.

Optimized Protocol: HATU-Mediated Amidation

  • Step 1: Suspend the 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxylic acid (1.0 equiv) in anhydrous DMF or DCM.

  • Step 2: Add HATU (1.1 equiv) and a tertiary amine base like DIPEA (2.0 equiv). Stir at room temperature for 15-30 minutes to pre-activate the acid.

  • Step 3: Cool the mixture to 0 °C and slowly add a solution of ammonia in methanol (e.g., 7N, 2.0-3.0 equiv).

  • Step 4: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Step 5: Perform an aqueous workup to remove DMF and excess reagents, then purify the product by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: Can I use microwave-assisted synthesis for these steps? A: Absolutely. Microwave irradiation is an excellent technique for accelerating both the N-arylation and ester hydrolysis steps. [7][8][9]It can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermal degradation byproducts. [10]For the N-arylation, a typical microwave protocol might involve heating the reaction mixture to 120-150 °C for 10-30 minutes. [8] Q2: Which aryl halide is better to start with: 1-bromo- or 1-iodo-2,5-dichlorobenzene? A: In terms of reactivity for cross-coupling reactions, the general order is I > Br > Cl. [11]Therefore, 1-iodo-2,5-dichlorobenzene will react faster and under milder conditions than the bromo analogue. However, it is also more expensive and may be less stable. 1-bromo-2,5-dichlorobenzene offers a good balance of reactivity and cost and is often the preferred starting material for process development, especially when using modern, highly active Buchwald-Hartwig catalyst systems.

Q3: How do I remove the residual palladium or copper catalyst from my final product? A: Residual transition metals are a major concern, especially for pharmaceutical applications.

  • For Palladium: Use a scavenger resin (e.g., thiol-functionalized silica) or perform an activated carbon treatment (charcoal wash). An aqueous wash with a solution of a chelating agent like EDTA can also be effective.

  • For Copper: Copper residues can often be removed by washing the organic solution of your product with aqueous ammonium hydroxide, which forms a water-soluble copper-ammonia complex.

Q4: What analytical techniques are essential to confirm the final structure? A: A combination of techniques is required for unambiguous structure confirmation:

  • ¹H and ¹³C NMR: To confirm the connectivity of all atoms and the substitution pattern on the aromatic rings.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern (the two chlorine atoms will give a characteristic M, M+2, M+4 pattern).

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the N-H and C=O stretches of the primary amide.

  • Melting Point: To assess the purity of the final crystalline solid.

References

  • Bentham Science Publisher. (n.d.). Microwave Assisted Synthesis of Imidazoles - A Review. Bentham Science.
  • Benchchem. (n.d.). Application Notes and Protocols: Microwave-Assisted Synthesis of Imidazole Derivatives.
  • MDPI. (2025, April 14). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening.
  • MDPI. (2025, September 23). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • Taylor & Francis Online. (2019, March 16). Synthesis of imidazobenzothiazine and primidobenazothiazine derivatives via the classic Ullmann cross-coupling reaction.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (n.d.). Catalytic reactions using Cu₂O-coated nanoparticles for Ullmann coupling of imidazole with various aryl chlorides.
  • Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction.
  • TCI Chemicals. (n.d.). Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature.
  • WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Organic-Synthesis.org. (n.d.). Buchwald-Hartwig Coupling.
  • Organic-Synthesis.org. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions.

Sources

Optimization

Solving solubility issues of 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide in aqueous media

Technical Support Center: 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide Welcome to the dedicated technical support guide for 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide. This resource is designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide

Welcome to the dedicated technical support guide for 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the significant challenge of its poor aqueous solubility. Our approach is rooted in first principles of physical chemistry and formulation science to provide robust, reproducible solutions for your experimental needs.

Part 1: Foundational Understanding & Initial Troubleshooting

FAQ 1: Why is this compound so poorly soluble in aqueous media?

Answer: The molecular structure of 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide is the primary driver of its low aqueous solubility. The molecule possesses a large, rigid, and highly hydrophobic 2,5-dichlorophenyl group. This non-polar moiety dominates the physicochemical properties of the compound, leading to a high crystal lattice energy—meaning the molecule "prefers" to interact with itself in a solid state rather than with water molecules.

Based on its structure, we can infer the following:

  • High LogP: The calculated octanol-water partition coefficient (LogP) is expected to be high, indicating strong lipophilicity.

  • BCS Classification (Predicted): It is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility and variable permeability.

This inherent hydrophobicity is the central challenge that must be addressed in any experimental protocol involving this compound in an aqueous environment.

FAQ 2: I've prepared a stock solution in DMSO, but it precipitates when I dilute it into my aqueous buffer. What is happening and how can I fix it?

Answer: This is a classic and common problem known as "fall-out" or precipitation upon dilution. Dimethyl sulfoxide (DMSO) is an excellent organic solvent that can dissolve many non-polar compounds at high concentrations. However, when a small volume of this DMSO stock is introduced into a large volume of aqueous buffer (e.g., PBS, cell culture media), the solvent environment changes dramatically.

The DMSO concentration is no longer high enough to keep the compound dissolved. Water, being a poor solvent for your compound, cannot maintain its solubility, causing it to crash out of solution.

Troubleshooting Flowchart: Dilution-Induced Precipitation

start Start: Compound precipitates from DMSO stock upon aqueous dilution check_conc Is the final concentration well below the aqueous solubility limit? start->check_conc reduce_conc Action: Lower the final target concentration in the aqueous medium. check_conc->reduce_conc No solubilize Problem: Final concentration exceeds thermodynamic solubility. Action: Implement a solubility enhancement strategy. check_conc->solubilize Yes end_ok Result: Homogeneous Solution reduce_conc->end_ok Success end_fail Result: Precipitation Persists solubilize->end_fail

Caption: Workflow for addressing precipitation after diluting a DMSO stock solution.

Immediate Mitigation Strategies:

  • Reduce Final Concentration: The simplest approach is to lower the final concentration of the compound in your aqueous medium to a level below its thermodynamic solubility limit.

  • Increase Final DMSO Concentration: For many cell-based assays, a final DMSO concentration of up to 0.5-1% is tolerable. Increasing the percentage of DMSO in the final aqueous solution can help maintain solubility. However, always run a vehicle control to ensure the DMSO concentration itself does not affect your experimental outcome.

If these simple fixes are insufficient, a more advanced formulation strategy is required.

Part 2: Advanced Solubilization Strategies

When reducing concentration is not an option, you must actively modify the formulation to increase the compound's apparent solubility. The choice of strategy depends on the requirements of your experiment (e.g., in vitro assay, in vivo dosing).

Strategy 1: pH Adjustment (Exploiting the Imidazole Moiety)

Scientific Rationale: The imidazole ring contains a basic nitrogen atom. At a pH below its pKa (predicted to be in the range of 4-6), this nitrogen can become protonated, forming a positively charged imidazolium salt. This salt form is significantly more polar and, therefore, more water-soluble than the neutral form.

Experimental Protocol: Determining pH-Dependent Solubility

  • Preparation: Prepare a series of buffers with pH values ranging from 2.0 to 8.0 (e.g., citrate for pH 2-6, phosphate for pH 6-8).

  • Equilibration: Add an excess amount of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials.

  • Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is essential.

  • Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or UV-Vis spectrophotometry.

  • Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer.

Expected Outcome & Data Interpretation:

pH of BufferPredicted SolubilityRationale
2.0 - 4.0HighestCompound is fully protonated (cationic salt form).
5.0 - 6.0IntermediateA mixture of protonated and neutral forms exists.
> 7.0LowestCompound is predominantly in its neutral, poorly soluble form.

Key Consideration: Ensure the chosen pH is compatible with your experimental system (e.g., cell viability, protein stability).

Strategy 2: Use of Co-solvents

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This "polarity reduction" makes the aqueous environment more favorable for dissolving hydrophobic compounds like 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide.

Commonly Used Co-solvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Glycerol

Experimental Protocol: Screening for Co-solvent Efficacy

  • Prepare Blends: Create a series of aqueous/co-solvent blends, for example, 20% PEG 400 in water, 40% PEG 400 in water, etc.

  • Determine Solubility: Use the same equilibrium solubility method described in the pH adjustment protocol for each blend.

  • Analyze: Plot solubility as a function of the co-solvent percentage.

Logical Flow for Co-Solvent Selection

start Goal: Increase solubility using co-solvents screen Screen common co-solvents (PEG 400, PG, Ethanol) at various concentrations (e.g., 10%, 20%, 40%). start->screen measure Measure solubility in each blend using an equilibrium solubility assay. screen->measure toxicity Cross-reference required concentration with co-solvent toxicity/compatibility data for the intended assay. measure->toxicity select Select the blend with the lowest effective co-solvent concentration that achieves the target solubility. toxicity->select

Caption: Decision process for selecting an appropriate co-solvent system.

Trustworthiness Check: Always validate that the chosen co-solvent concentration does not interfere with your downstream assay. Run a vehicle control containing the co-solvent alone.

Strategy 3: Formulation with Cyclodextrins

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The non-polar dichlorophenyl group of your compound can become encapsulated within this cavity, forming an "inclusion complex." This complex effectively shields the hydrophobic part of the molecule from water, dramatically increasing its apparent aqueous solubility.

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Very high aqueous solubility and low toxicity, making it a common choice for both in vitro and in vivo applications.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): A modified cyclodextrin with a charged group, which further enhances solubility and is widely used in pharmaceutical formulations.

Experimental Protocol: Phase Solubility Study with HP-β-CD

  • Prepare Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Equilibrate: Add an excess of the solid compound to each solution.

  • Agitate & Separate: Follow the same agitation and separation steps as in the pH-dependent solubility protocol.

  • Quantify: Measure the concentration of the dissolved compound in the supernatant of each sample.

  • Analyze: Plot the solubility of your compound against the concentration of HP-β-CD. A linear relationship (an AL-type phase solubility diagram) indicates the formation of a soluble 1:1 inclusion complex.

Expected Outcome:

HP-β-CD Conc. (% w/v)Expected Compound SolubilityInterpretation
0Baseline (very low)Intrinsic aqueous solubility.
1IncreasedFormation of inclusion complexes begins.
5Significantly IncreasedMore compound is encapsulated.
10HighestApproaching maximum complexation.

Part 3: Summary and Recommendations

MethodPrincipleProsConsBest For
pH Adjustment Ionization to a salt formSimple, cost-effectiveOnly for ionizable compounds; pH may not be compatible with the experimentIn vitro buffer systems where pH can be controlled (e.g., enzyme assays).
Co-solvents Reduces solvent polarityEasy to prepare; can achieve high concentrationsHigh concentrations can cause toxicity or interfere with assaysIn vitro screening, some in vivo formulations (e.g., PG/Ethanol/Water).
Cyclodextrins Encapsulation (Inclusion Complex)Significant solubility enhancement, low toxicity (HP-β-CD, SBE-β-CD)More expensive; can affect drug-protein bindingDemanding in vitro assays and in vivo preclinical studies.

Final Recommendation: For initial in vitro screening, begin with pH adjustment if your assay tolerates acidic conditions (pH 4-5). If not, proceed to screen co-solvents like PEG 400 or PG, keeping the final concentration below 5%. For the highest solubility enhancement and best biocompatibility, especially for in vivo work, HP-β-CD or SBE-β-CD are the gold-standard approaches.

References

  • Title: Cyclodextrins Source: ScienceDirect URL: [Link]

  • Title: Formulation of poorly water-soluble drugs for oral administration: A review Source: AAPS PharmSciTech URL: [Link]

  • Title: CAPTISOL® Source: Captisol URL: [Link]

Troubleshooting

Optimizing reaction conditions for 2,5-dichlorophenyl imidazole formation

Welcome to the Technical Support Center for the synthesis of 2,5-dichlorophenyl imidazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2,5-dichlorophenyl imidazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging reaction. As Senior Application Scientists, we aim to move beyond simple protocols to explain the fundamental causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.

The synthesis of imidazoles, particularly those bearing electron-withdrawing groups like the 2,5-dichlorophenyl moiety, is crucial in medicinal chemistry due to their prevalence in biologically active molecules.[1] However, this substitution pattern can present unique challenges, including sluggish reaction rates and the formation of unwanted byproducts. This guide addresses the most common issues encountered in the lab through a practical, question-and-answer format.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses specific issues you may encounter during the synthesis, which typically follows a variation of the Debus-Radziszewski reaction.[2][3] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (2,5-dichlorobenzaldehyde), and an ammonia source (commonly ammonium acetate).[4]

Q1: My reaction yield of 2,5-dichlorophenyl imidazole is consistently low or non-existent. What are the primary factors to investigate?

Low yield is the most common challenge and can stem from several sources. A systematic approach to troubleshooting is essential.[5][6]

Answer:

Several factors, from reagent quality to reaction parameters, can suppress the yield. Let's break down the most critical areas to examine:

  • Reagent Purity and Stoichiometry:

    • Aldehyde Quality: 2,5-dichlorobenzaldehyde is susceptible to oxidation to the corresponding benzoic acid. An aged or improperly stored aldehyde will be a primary source of low yield. Confirm its purity via NMR or melting point before use.

    • Ammonia Source: Ammonium acetate is often used in large excess (3-5 equivalents or more) as it serves as both the ammonia source and a catalyst.[6] Under thermal conditions, it exists in equilibrium with ammonia and acetic acid. Using an insufficient amount can stall the reaction. Ensure it is anhydrous, as water can interfere with the condensation steps.

    • Glyoxal Source: Commercial glyoxal is typically supplied as a 40% aqueous solution. It's crucial to use the correct stoichiometry based on this concentration. The presence of water can sometimes be detrimental, though some modern "on-water" syntheses have shown success under specific conditions.[7]

  • Reaction Conditions: The Thermodynamic & Kinetic Balance:

    • Temperature Control: This is a critical parameter. Excessive heat can lead to the decomposition of reactants, intermediates, or the final product.[5] Conversely, insufficient temperature will result in a slow or stalled reaction. For reactions in glacial acetic acid, reflux (around 118 °C) is common.[8] Careful monitoring and maintaining a consistent temperature are key.

    • Solvent Choice: The solvent must effectively solubilize the reactants while stabilizing the reaction intermediates. Glacial acetic acid is a frequent choice as it acts as both a polar protic solvent and a Brønsted acid catalyst.[8][9] Other solvents can be employed, and their effects are summarized in the table below.[10]

Table 1: Influence of Solvent on Imidazole Synthesis

Solvent Type Typical Temperature Rationale & Common Issues
Glacial Acetic Acid Polar Protic, Acidic Reflux (~118 °C) Excellent choice; acts as both solvent and catalyst. Can be difficult to remove during work-up.
Ethanol/Methanol Polar Protic Reflux (78-85 °C) "Greener" option, easier to remove. May require an additional acid catalyst (e.g., catalytic H₂SO₄ or solid acid catalyst) for optimal rates.[11][12]
DMF / DMSO Polar Aprotic 100-150 °C Good solvating power for a wide range of reactants. High boiling points can make removal difficult and may require higher temperatures.
Toluene Nonpolar Reflux (111 °C) Generally results in lower yields due to poor solubility of ammonium acetate and polar intermediates.[10]

| Solvent-Free | N/A | 100-140 °C (often MW) | Environmentally friendly, can lead to high yields and short reaction times, especially with microwave irradiation.[6][12] Requires careful temperature control to avoid charring. |

  • Reaction Monitoring: Do not rely solely on reaction time. Monitor the consumption of the limiting reagent (typically the aldehyde) using Thin Layer Chromatography (TLC).[5] This provides direct evidence of reaction progress and helps identify if the reaction has stalled or is complete.

G start Low Yield Observed reagents 1. Check Reagent Purity & Stoichiometry start->reagents aldehyde Is Aldehyde Pure? (Check via MP, NMR) reagents->aldehyde No conditions 2. Verify Reaction Conditions temp Is Temperature Correct & Stable? conditions->temp No workup 3. Analyze Work-up & Purification precip Product lost during precipitation? workup->precip Yes nh4oac Is NH4OAc in sufficient excess? (>3 eq.) aldehyde->nh4oac No aldehyde->nh4oac Yes end_reagent Solution: Use pure starting materials. aldehyde->end_reagent No nh4oac->conditions No nh4oac->conditions Yes nh4oac->end_reagent No solvent Is Solvent Appropriate? temp->solvent No temp->solvent Yes end_cond Solution: Optimize T, solvent, or catalyst. temp->end_cond No tlc Is Reaction Stalled? (Monitor by TLC) solvent->tlc No solvent->tlc Yes solvent->end_cond No tlc->workup Yes tlc->workup No tlc->end_cond Yes recrys Incorrect recrystallization solvent? precip->recrys Yes precip->recrys No end_workup Solution: Optimize extraction/recrystallization. precip->end_workup Yes recrys->end_workup Yes

Caption: Troubleshooting workflow for addressing low yields in imidazole synthesis.[6]
Q2: I'm observing significant impurity spots on my TLC plate. What are the likely side products and how can I minimize them?

Answer:

Side product formation is often a result of competing reaction pathways or impurities. In the Debus-Radziszewski synthesis, the primary side products can include:

  • Aldehyde Self-Condensation Products: Aldehydes can undergo self-condensation, especially at high temperatures in the presence of acid or base.

  • Incomplete Condensation Intermediates: The reaction proceeds through a diimine intermediate formed from glyoxal and ammonia.[3][13] If this intermediate does not react efficiently with the aldehyde, it can lead to other products.

  • Products from Impurities: As mentioned, oxidized aldehyde (2,5-dichlorobenzoic acid) will not participate in the reaction and will need to be removed during purification.

Strategies for Minimization:

  • Control Reagent Addition: In some cases, slow addition of the aldehyde to the mixture of glyoxal and ammonium acetate can favor the desired three-component reaction over aldehyde self-condensation.

  • Optimize Catalyst: While acetic acid is standard, other catalysts may offer better selectivity. Mild Brønsted acids or specific metal-based catalysts can sometimes improve yields by favoring the desired pathway.[14] For instance, catalysts like diethyl ammonium hydrogen phosphate have been reported for their efficiency and reusability.[15]

  • Purify Starting Materials: Ensure the 2,5-dichlorobenzaldehyde is of high purity. If it's old, consider recrystallizing it or purifying it by column chromatography before use.

Q3: The reaction seems to stall before the starting material is fully consumed. What could be causing this and what should I do?

Answer:

A stalled reaction is a clear sign that one of the reaction components or conditions is no longer effective.[6]

  • Possible Causes:

    • Depletion of Ammonia: In an open system (e.g., refluxing without a well-sealed condenser), volatile ammonia can escape from the ammonium acetate equilibrium, effectively stopping the reaction once its concentration drops too low.

    • Poor Solubility: An intermediate may have precipitated out of solution, preventing it from reacting further. This can sometimes be observed as the reaction mixture becoming a thick slurry.

    • Insufficient Energy: The reaction may have a significant activation energy that is not being met by the current temperature.[5]

  • Recommended Actions:

    • Add More Ammonium Acetate: If you suspect ammonia loss, adding another portion of ammonium acetate can restart the reaction.

    • Change Solvent or Increase Temperature: If solubility is the issue, switching to a solvent with higher solvating power (like DMF) or cautiously increasing the temperature might help.[10] Be mindful of potential decomposition at higher temperatures.

    • Consider Microwave Synthesis: Microwave irradiation can dramatically reduce reaction times by efficiently overcoming activation energy barriers and promoting rapid, uniform heating.[6][12] This is often an excellent way to push sluggish reactions to completion.

G cluster_0 Simplified Debus-Radziszewski Mechanism reactants 2,5-Cl₂-Ph-CHO (Aldehyde) Glyoxal 2 NH₃ condensation1 Condensation + H₂O reactants->condensation1 side_reaction Side Reactions (e.g., Aldehyde Self-Condensation) reactants->side_reaction diimine Diimine Intermediate condensation2 Condensation (rate-limiting) diimine->condensation2 condensation1->diimine cyclization Cyclization & Oxidation condensation2->cyclization product 2-(2,5-Cl₂-Ph)-Imidazole cyclization->product

Caption: Simplified reaction pathway for 2,5-dichlorophenyl imidazole formation.[2]

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. Remember to always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 2,5-Dichlorobenzaldehyde (1.0 equiv)

  • Glyoxal (1.0 equiv, from 40% aq. solution)

  • Ammonium Acetate (5.0 equiv)

  • Glacial Acetic Acid

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dichlorobenzaldehyde (1.0 equiv) and ammonium acetate (5.0 equiv).

  • Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of aldehyde).

  • Begin stirring the mixture to achieve a suspension.

  • Add the 40% aqueous solution of glyoxal (1.0 equiv) to the flask.

  • Heat the reaction mixture to a gentle reflux (oil bath set to ~125-130 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase), checking for the disappearance of the starting aldehyde.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture slowly into a beaker of cold deionized water while stirring. This will cause the crude product to precipitate.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with deionized water to remove excess acetic acid and ammonium salts.

  • Dry the crude product under vacuum.

  • Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final 2,5-dichlorophenyl imidazole product.[8]

References

  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in imidazole-4,5-dicarboxylic acid synthesis. Benchchem. 5

  • BenchChem Technical Support Team. (2025). Technical Support Center: Catalyst Selection for Imidazole Derivative Synthesis. Benchchem. 14

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from Wikipedia. Link

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Imidazole Derivative Synthesis. Benchchem. 6

  • BenchChem Technical Support Team. (2025). Technical Support Center: Solvent Effects on Imidazole Synthesis. Benchchem. 10

  • Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis. (2025). Nanoscale Advances. Link

  • Wikipedia. (n.d.). Imidazole. Retrieved from Wikipedia. Link

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. Link

  • Tshikesho, R., et al. (2024). Kinetic and Thermodynamic Evidence of the Paal–Knorr and Debus–Radziszewski Reactions Underlying Formation of Pyrroles and Imidazoles in Hydrothermal Liquefaction of Glucose–Glycine Mixtures. Energy & Fuels. Link

  • Various Authors. (2022). Design, Synthesis, and Application of Chiral Bicyclic Imidazole Catalysts. Accounts of Chemical Research. Link

  • Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd. Link

  • Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. (n.d.). Slideshare. Link

  • Almeida, T.G., et al. (2025). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Link

  • Various Authors. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. Link

  • Various Authors. (2020). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. RSC Publishing. Link

  • Various Authors. (2024). High-temperature water unlocks urea as nitrogen-source towards imidazoles. RSC Publishing. Link

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (n.d.). Link

  • Various Authors. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Link

  • Various Authors. (n.d.). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Fragmentation of 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide

The following guide details the mass spectrometry fragmentation characterization of 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide , specifically focusing on its differentiation from isobaric pharmaceutical compounds...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometry fragmentation characterization of 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide , specifically focusing on its differentiation from isobaric pharmaceutical compounds like Anagrelide and regioisomeric impurities.

Content Type: Technical Comparison & Structural Elucidation Guide Audience: Pharmaceutical Impurity Profiling Scientists, Medicinal Chemists, DMPK Researchers Focus: Isobaric Differentiation, Fragmentation Mechanistics, and Impurity Identification[1][2][3][4]

Executive Summary & Scientific Context

In drug development, the unambiguous identification of impurities and metabolites is critical.[5] 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide (referred to herein as Target-2,5 ) is a structural analog of the imidazole-4-carboxamide (AIC) scaffold.[5] It shares the molecular formula C₁₀H₇Cl₂N₃O and exact mass (255.00 m/z ) with the antithrombotic drug Anagrelide and its regioisomers.[5]

This guide provides a definitive fragmentation logic to distinguish Target-2,5 from its isobaric alternatives using ESI-MS/MS. Unlike Anagrelide, which possesses a fused imidazo[2,1-b]quinazolin-2-one system, Target-2,5 features a flexible N-phenyl linkage that dictates a distinct dissociation pathway.[5]

The Comparison Cohort
CompoundStructure TypeRelation to TargetKey Analytical Challenge
Target-2,5 N-Phenyl Imidazole CarboxamideSubject of Study Identification of specific 2,5-substitution pattern.
Alternative A (Anagrelide) Fused Tricyclic SystemIsobaric Isomer Same MW (255.00), different core stability.[5]
Alternative B (2,4-Isomer) N-Phenyl Imidazole CarboxamideRegioisomer Identical fragmentation masses; requires intensity/retention analysis.[5]

Experimental Methodology (Self-Validating Protocol)

To ensure reproducible fragmentation data, the following LC-MS/MS workflow is recommended. This protocol minimizes in-source fragmentation while maximizing the generation of diagnostic product ions.[5]

Sample Preparation & Ionization
  • Solvent: Methanol:Water (50:50) + 0.1% Formic Acid (Proton source).[5]

  • Concentration: 1 µg/mL (Direct Infusion) or 100 ng/mL (LC-MS injection).[5]

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+) .[2][5]

    • Rationale: The imidazole nitrogen (N3) is highly basic, facilitating facile protonation to form

      
      .[5]
      
MS/MS Parameters (Q-TOF / Orbitrap)
  • Precursor Selection: Monoisotopic peak m/z 256.00 (for

    
    ).[5]
    
    • Validation Check: Verify the isotopic envelope.[5] The precursor must show a characteristic 9:6:1 intensity ratio for

      
       256 : 258 : 260 due to the two chlorine atoms.[5]
      
  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).[5]

    • Why? Low energy (15 eV) preserves the amide group; high energy (45 eV) is required to cleave the robust N-phenyl bond.[5]

Fragmentation Mechanism & Diagnostic Ions

The fragmentation of Target-2,5 is driven by the stability of the imidazole ring and the lability of the carboxamide group.[5]

Primary Pathway: Amide Modification

The most abundant low-energy fragments arise from the carboxamide moiety (


).[5]
  • Loss of Ammonia (

    
    , -17 Da): 
    
    • Transition:

      
      .
      
    • Mechanism: Intramolecular proton transfer from the amide nitrogen to the leaving group, forming a stable nitrile (cyanoimidazole).[5]

  • Loss of Water (

    
    , -18 Da): 
    
    • Transition:

      
      .
      
    • Mechanism: Dehydration of the amide, also leading to a nitrile species.[5] This is often less intense than ammonia loss in simple amides but competitive in imidazoles.[5]

Secondary Pathway: The Diagnostic "Fingerprint"

Differentiation from Anagrelide relies on the cleavage of the N1-Phenyl bond .[5]

  • Formation of the Dichlorophenyl Cation (

    
     145): 
    
    • Transition:

      
       (for 
      
      
      
      ).[5]
    • Mechanism: Heterolytic cleavage of the N-C bond releases the 2,5-dichlorophenyl cation (

      
      , 
      
      
      
      144.96).[5]
    • Significance: This ion is highly specific to the N-phenyl structure.[5] Anagrelide does NOT generate this ion efficiently because its phenyl ring is fused into a stable quinazoline system; breaking it requires shattering two rings.[5]

  • Imidazole-4-Cation (

    
     110/112): 
    
    • Transition:

      
       (Complementary ion).
      
    • Mechanism: Charge retention on the imidazole-carboxamide half after phenyl cleavage.[5]

Quantitative Comparison Table
Fragment Ion (

)
IdentityTarget-2,5 IntensityAnagrelide IntensityMechanistic Origin
256.0 Precursor

100%100%Protonated Molecule
239.0

High Low/AbsentAmide

Nitrile conversion.[5] Anagrelide has a cyclic lactam, not a free primary amide.[5]
213.0

LowHigh Ring contraction/Loss of cyanate from Anagrelide core.[5]
145.0

Medium (Diagnostic) AbsentCleavage of the single N-Phenyl bond in Target-2,5.

Visualizing the Fragmentation Logic

The following diagram contrasts the fragmentation pathways, highlighting the "decision tree" for identifying Target-2,5.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 256.0 (C10H7Cl2N3O) Target_Node Target-2,5 Structure (N-Phenyl Linkage) Precursor->Target_Node If Structure A Anagrelide_Node Anagrelide Structure (Fused Tricyclic) Precursor->Anagrelide_Node If Structure B Ammonia_Loss Loss of NH3 (-17) m/z 239.0 (Cyanoimidazole) Target_Node->Ammonia_Loss Primary Amide (Facile) Phenyl_Cleavage N-C Bond Cleavage m/z 145.0 (Dichlorophenyl Cation) Target_Node->Phenyl_Cleavage High Energy (Diagnostic) Ring_Opening Lactam Ring Opening No facile NH3 loss Anagrelide_Node->Ring_Opening Glycine_Loss Loss of CH2CO / NCO m/z 199 or 213 Ring_Opening->Glycine_Loss Fused Ring Fragmentation

Caption: Divergent fragmentation pathways of the isobaric compounds. Target-2,5 is characterized by facile ammonia loss (m/z 239) and phenyl cation formation (m/z 145), whereas Anagrelide favors ring contraction.[5]

Differentiation from the 2,4-Regioisomer

The most subtle challenge is distinguishing Target-2,5 from its 2,4-dichlorophenyl isomer (common in antifungal impurities).[5] Both produce identical fragment masses (


 256, 239, 145).[5]

Differentiation Strategy:

  • Ortho-Effect Intensity:

    • 2,5-Isomer: The chlorine at the 2-position (ortho) exerts steric hindrance but less electronic shielding on the N-C bond than a 2,6-substitution.

    • 2,4-Isomer: The para-chlorine (4-position) stabilizes the phenyl cation resonance more effectively than the meta-chlorine (5-position).[5]

    • Result: The m/z 145 ion is typically more intense in the 2,4-isomer due to better resonance stabilization of the cation.[5]

  • Chromatographic Separation (Critical):

    • MS/MS alone is often insufficient for definitive assignment.[5]

    • Protocol: Use a C18 column with a Phenyl-Hexyl stationary phase.[5] The

      
       interactions will separate the isomers based on the chlorine positions.[5]
      
    • Prediction: The 2,5-isomer generally elutes earlier than the 2,4-isomer on reverse-phase systems due to higher polarity/lower symmetry.

References

  • PubChem Compound Summary. Anagrelide (CID 2182) and Related Imidazoles.[5] National Center for Biotechnology Information.[5] Available at: [Link][5]

  • DrugBank Online. Anagrelide: Pharmacology and Metabolites.[5] Available at: [Link][5]

  • European Pharmacopoeia (Ph.[5] Eur.). Control of Impurities in Substances for Pharmaceutical Use (General Text 5.10).[5] (Guidance on isobaric impurity profiling).

  • Journal of Mass Spectrometry. Fragmentation of Protonated Imidazoles and N-Alkyl Derivatives. (General mechanistic grounding for imidazole cleavage).[5] Available at: [Link]

Sources

Comparative

A Comparative Analysis of 1-(2,5-Dichlorophenyl) vs. 1-(2,4-Dichlorophenyl) Imidazole-4-carboxamide Activity

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic compounds, imidazole derivatives stand out for their broad spectrum of pharmacological activities, including potent antifun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic compounds, imidazole derivatives stand out for their broad spectrum of pharmacological activities, including potent antifungal and anticancer properties.[1][2] The substitution pattern on the aromatic rings appended to the imidazole core is a critical determinant of their biological efficacy. This guide provides an in-depth, objective comparison of the biological activities of two closely related isomers: 1-(2,5-Dichlorophenyl)imidazole-4-carboxamide and 1-(2,4-Dichlorophenyl)imidazole-4-carboxamide. By examining their structure-activity relationships, mechanisms of action, and available experimental data, this document aims to equip researchers with the critical insights needed to inform future drug discovery and development efforts.

Structural and Mechanistic Overview

The core structure of both molecules features an imidazole-4-carboxamide moiety attached to a dichlorinated phenyl ring. The key distinction lies in the substitution pattern of the chlorine atoms on the phenyl ring—a seemingly minor structural alteration that can significantly impact the molecule's interaction with biological targets.

1-(2,5-Dichlorophenyl)imidazole-4-carboxamide and 1-(2,4-Dichlorophenyl)imidazole-4-carboxamide are both recognized for their potential as antifungal agents. Their primary mechanism of action is believed to be the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[3][] By disrupting this pathway, these compounds compromise the integrity of the fungal cell membrane, leading to cell death.[3]

In the context of anticancer activity, imidazole-4-carboxamide derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.[5][6]

Comparative Biological Activity: A Data-Driven Analysis

Antifungal Activity

The 2,5-dichloro substitution pattern in phenylimidazole compounds has been associated with potent antifungal activity. For instance, 1-(2,5-Dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol is described as an exceptionally potent antifungal agent that functions by obstructing ergosterol synthesis.[] This suggests that 1-(2,5-Dichlorophenyl)imidazole-4-carboxamide is likely to exhibit significant antifungal properties.

On the other hand, the 2,4-dichloro substitution is a common feature in several commercially available and investigational antifungal agents.[7][8] For example, alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol is a key intermediate in the synthesis of antifungal drugs like miconazole and econazole.[7] This historical and continued use in antifungal drug development underscores the potential of the 2,4-dichlorophenyl moiety in conferring antifungal efficacy.

Table 1: Postulated Antifungal Activity Profile

CompoundPostulated PotencyKey Structural Feature Rationale
1-(2,5-Dichlorophenyl)imidazole-4-carboxamide Potentially HighThe 2,5-dichloro substitution is present in known potent antifungal agents.
1-(2,4-Dichlorophenyl)imidazole-4-carboxamide Potentially HighThe 2,4-dichloro moiety is a well-established pharmacophore in numerous antifungal drugs.
Anticancer Activity

The anticancer potential of imidazole-4-carboxamide derivatives is an active area of research. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines.[5][6] The substitution on the phenyl ring plays a crucial role in determining the cytotoxic potency.[9]

For instance, a study on imidazole-4,5-dicarboxamide derivatives demonstrated that these compounds inhibit the proliferation of HL-60 cells with IC50 values in the low micromolar range.[5] Another study highlighted that imidazole-4-carboxamide can enhance the efficacy of cisplatin in a melanoma xenograft model.[6][10]

While specific IC50 values for the two isomers against a panel of cancer cell lines are not available in the reviewed literature, the general anticancer activity of the imidazole-4-carboxamide scaffold suggests that both compounds are worthy candidates for further investigation in oncology. The differential positioning of the chlorine atoms could influence their interaction with specific oncogenic targets, leading to variations in their anticancer profiles.

Synthesis and Experimental Protocols

The synthesis of 1-(substituted phenyl)imidazole-4-carboxamides generally follows a multi-step reaction sequence. A plausible synthetic route is outlined below.

General Synthesis Workflow

Synthesis_Workflow A Substituted Dichloroaniline (2,5- or 2,4-) B Intermediate Formation A->B Diazotization & Coupling C Imidazole Ring Construction B->C Cyclization D Carboxamide Formation C->D Amidation E Final Product D->E Purification MTT_Assay_Workflow A Seed Cancer Cells B Treat with Imidazole Compound A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Add Solubilizing Agent D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G

Sources

Validation

A Comparative Guide to HPLC Retention Times of 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide and Its Potential Impurities

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 1-(2,5-Dichl...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide, a molecule with potential therapeutic applications, a comprehensive understanding of its impurity profile is paramount. This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of this target compound against its likely process-related and degradation impurities. The methodologies and data presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to develop robust analytical methods for quality control and stability testing.

The Significance of Impurity Profiling

Regulatory bodies worldwide mandate stringent control over impurities in pharmaceutical products. These impurities can arise from various stages of the drug manufacturing process, including the synthesis of the API, or through degradation of the final product over time.[1] The presence of such impurities, even in trace amounts, can potentially impact the safety and efficacy of the drug. Therefore, the development of a stability-indicating analytical method, capable of separating the API from all potential impurities, is a critical step in the drug development lifecycle.

Synthesis and Potential Process-Related Impurities

A plausible synthetic route for 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide can be extrapolated from established methods for similar 1,5-diaryl-1H-imidazole-4-carboxylates.[2] A likely pathway involves the reaction of a substituted aniline with an acyl chloride to form an amide, which is then converted to an imidoyl chloride. A subsequent cycloaddition with an isocyanoacetate would yield a carboxylate ester intermediate, which can then be converted to the final carboxamide.

Based on this synthetic strategy, the following process-related impurities are conceivable:

  • Impurity A (Starting Material): 2,5-Dichloroaniline

  • Impurity B (Intermediate): Ethyl 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxylate

  • Impurity C (By-product): Isomers of the final compound, such as 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide, arising from impurities in the starting materials.

Potential Degradation Pathways and Impurities

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions such as hydrolysis, oxidation, and photolysis.[3] For 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide, the primary degradation pathways are expected to be:

  • Hydrolysis: The carboxamide functional group is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.

  • Oxidation: The imidazole ring can be prone to oxidation, potentially leading to N-oxides or ring-opened products.[4]

  • Photodegradation: Exposure to light can induce degradation of the imidazole moiety.[5]

From these degradation pathways, the following impurities are postulated:

  • Impurity D (Hydrolysis Product): 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxylic acid

  • Impurity E (Oxidative Degradation Product): An N-oxide derivative of the parent compound.

Comparative HPLC Analysis: A Proposed Method

To effectively separate 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide from its potential impurities, a reversed-phase HPLC (RP-HPLC) method is proposed. The principle of RP-HPLC relies on the partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. Compounds with higher hydrophobicity will have a stronger affinity for the stationary phase and thus will be retained longer, resulting in a later retention time.

Experimental Protocol

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a UV detector.

Chromatographic Conditions:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice for the separation of moderately polar to nonpolar compounds.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A gradient elution is proposed to ensure the separation of compounds with a range of polarities.

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 268 nm, a wavelength where imidazole-4-carboxamide derivatives are known to have significant absorbance.[6]

  • Injection Volume: 10 µL

Sample Preparation

Standard solutions of the API and synthesized or isolated impurities are prepared in a diluent such as a mixture of acetonitrile and water (50:50 v/v) at a concentration of approximately 1 mg/mL.

Rationale for Method Development

The choice of a C18 column provides a versatile stationary phase for separating a variety of organic molecules. The use of a formic acid buffer in the mobile phase helps to control the ionization of the analytes and improve peak shape. Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency. A gradient elution is necessary to elute both the more polar starting materials and the less polar API and intermediates within a reasonable timeframe while achieving adequate resolution. The detection wavelength is selected based on the UV absorbance maxima of the chromophores present in the molecules.

Visualizing the Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample API and Impurity Standards Dissolution Dissolve in Diluent (ACN:Water 50:50) Sample->Dissolution Vial Transfer to HPLC Vials Dissolution->Vial Autosampler Autosampler Injection Vial->Autosampler Column C18 Column (4.6x150mm, 5µm) Mobile Phase Gradient Flow: 1.0 mL/min Temp: 30°C Autosampler->Column 10 µL Detector DAD/UV Detector (268 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration & Analysis Chromatogram->Integration Report Generate Report (Retention Times, Peak Areas) Integration->Report

Sources

Comparative

A Comparative Analysis of Dacarbazine and the Elusive 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide in Oncology Research

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of cancer therapeutics, the evaluation of novel chemical entities against established standards is a cornerstone of progr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, the evaluation of novel chemical entities against established standards is a cornerstone of progress. This guide provides a comprehensive comparison of the well-established chemotherapeutic agent Dacarbazine against the lesser-known compound, 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide. While Dacarbazine has a long history in the clinic, particularly in the treatment of melanoma, the public scientific literature on the specific anticancer properties of 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide is notably sparse. This guide will therefore present a detailed profile of Dacarbazine, including its mechanism of action and cytotoxic potency (IC50), while also addressing the current knowledge gap regarding its potential counterpart and the broader context of the imidazole-4-carboxamide scaffold in oncology.

Dacarbazine: An Established Alkylating Agent

Dacarbazine (DTIC) is a triazene derivative that has been a standard-of-care chemotherapy agent for metastatic melanoma for decades. It also sees use in the treatment of Hodgkin's lymphoma and various sarcomas.[1]

Mechanism of Action

Dacarbazine is a prodrug, meaning it is biologically inactive until it is metabolized in the body.[2] Its primary mechanism of action is as a DNA alkylating agent.[2][3] The process begins with its metabolic activation in the liver by cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP2E1).[2][3] This activation leads to the formation of the active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC), which then spontaneously decomposes to release a highly reactive methyl diazonium ion. This cation transfers a methyl group to DNA bases, primarily at the O6 and N7 positions of guanine. The resulting DNA methylation leads to DNA damage, inhibition of DNA replication and protein synthesis, and ultimately, cell death (apoptosis).[1][2]

Dacarbazine_Mechanism Dacarbazine Dacarbazine (Prodrug) Liver Hepatic Metabolism (CYP450 Enzymes) Dacarbazine->Liver Activation MTIC MTIC (Active Metabolite) Liver->MTIC Methyl_Diazonium Methyl Diazonium Ion (Reactive Species) MTIC->Methyl_Diazonium Spontaneous Decomposition DNA Cellular DNA Methyl_Diazonium->DNA Methylation DNA_Damage DNA Alkylation (Guanine N7, O6) DNA->DNA_Damage Apoptosis Inhibition of Replication & Induction of Apoptosis DNA_Damage->Apoptosis

Figure 1. Simplified workflow of Dacarbazine's mechanism of action.

In Vitro Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For Dacarbazine, IC50 values can vary significantly depending on the cancer cell line and the duration of exposure. Below is a summary of reported IC50 values for Dacarbazine in various melanoma cell lines.

Cell LineIC50 ValueExposure TimeReference
B16-F10133.75 µg/mL24 hours[4]
A3751113 µM72 hours[5]
SK-MEL-301095 µM24 hours[6]
WM-266-4~1 mMNot Specified[7][8]
FEMX-150-100 mg/ml (growth inhibition)36 hours[9]

Note: Direct comparison of these values should be approached with caution due to variations in experimental protocols, including the specific viability assay used and the units of concentration.

1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide: An Uncharacterized Compound in Oncology

In stark contrast to Dacarbazine, a thorough search of the public scientific literature reveals a significant lack of data regarding the anticancer activity of 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide. The available information on this specific compound is primarily related to its chemical synthesis and its classification as an antifungal agent or an impurity in the synthesis of other compounds, such as the antifungal isoconazole. There are no published studies detailing its IC50 values in cancer cell lines or its mechanism of action in a cancer context.

This absence of data precludes a direct, evidence-based comparison of its cytotoxic potency against Dacarbazine. For researchers in drug discovery, this highlights a critical reality: many synthesized compounds, even those with potentially interesting structural motifs, remain unevaluated for their biological activity in various disease models.

The Imidazole-4-carboxamide Scaffold: A Platform for Anticancer Drug Discovery?

While information on the specific dichlorophenyl derivative is lacking, the broader imidazole-4-carboxamide core structure is of interest in medicinal chemistry. Several studies have explored the anticancer potential of various derivatives of imidazole-4-carboxamide. For instance, some research has shown that certain imidazole-4,5-dicarboxamide derivatives exhibit antiproliferative activity against leukemia cells. Additionally, the closely related compound, imidazole-4-carboxamide, has been investigated for its ability to enhance the efficacy of cisplatin in melanoma models by modulating the expression of immune checkpoint molecules.[2][3]

This suggests that the imidazole-4-carboxamide scaffold could serve as a viable starting point for the design and synthesis of novel anticancer agents. The specific substitutions on the imidazole ring and the carboxamide nitrogen are critical determinants of biological activity and target specificity.

Experimental Protocol: Determining IC50 via MTT Assay

To enable a direct comparison of novel compounds like 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide with standards such as Dacarbazine, a standardized in vitro cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Step-by-Step Methodology
  • Cell Seeding: Plate cancer cells (e.g., A375 melanoma cells) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a series of dilutions of the test compounds (Dacarbazine and 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide) in the appropriate cell culture medium. A typical concentration range for initial screening might be from 0.1 µM to 1000 µM.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to a purple formazan product.

  • Solubilization: After the MTT incubation, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Adherence Overnight Adherence Seed_Cells->Adherence Prepare_Compounds Prepare Serial Dilutions of Test Compounds Adherence->Prepare_Compounds Treat_Cells Treat Cells with Compounds Prepare_Compounds->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Sources

Validation

Comparative Guide: Definitive Structural Validation of N1-Substituted Imidazole-4-Carboxamides

Introduction: The "N-Switch" Conundrum In the development of purine nucleoside analogs and alkylating agents (e.g., Temozolomide derivatives), the imidazole-4-carboxamide scaffold is a privileged pharmacophore. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "N-Switch" Conundrum

In the development of purine nucleoside analogs and alkylating agents (e.g., Temozolomide derivatives), the imidazole-4-carboxamide scaffold is a privileged pharmacophore. However, it presents a critical structural liability: regioisomerism .[1]

The parent imidazole-4-carboxamide exists as a tautomeric mixture. Upon N-alkylation (e.g., methylation, benzylation), the symmetry breaks, generating two distinct regioisomers:

  • 1-alkyl-1H-imidazole-4-carboxamide (Target, N1-isomer)

  • 1-alkyl-1H-imidazole-5-carboxamide (Impurity, N3-isomer)

Why this matters: The biological activity of these isomers is orthogonal. The N1-isomer mimics the steric footprint of natural purines, while the N3-isomer (often sterically congested) typically lacks efficacy or introduces off-target toxicity. Standard analytical workflows often fail to distinguish these isomers because their polarity and mass are identical, and their 1D NMR spectra are deceptively similar.

This guide objectively compares the validation methodologies required to unequivocally assign the position of the N-substituent.

Comparative Analysis of Validation Methodologies

The following table compares the efficacy of analytical techniques in resolving the N1 vs. N3 ambiguity.

Feature1D NMR (

H/

C)
2D NMR (NOESY)

HMBC
Single Crystal XRD
Resolution Power Low (Ambiguous)High (Spatial)Definitive (Electronic)Absolute (Geometric)
Sample Req. < 5 mg10–20 mg> 25 mg (or Cryoprobe)Single Crystal (>0.1 mm)
Time to Result 10 mins2–4 hours6–12 hours24–72 hours
Cost Efficiency HighModerateLow (Instrument time)Low (Labor intensive)
Primary Failure Mode Overlapping shifts; solvent effectsLack of NOE signal (distance > 5Å)Poor S/N ratio due to

N abundance
Failure to crystallize
Confidence Level 40%85%99% 100%

Deep Dive: The Regioisomerism Mechanism

Understanding the synthesis pathway is the first step in validation. Under thermodynamic control, the steric bulk of the carboxamide group directs alkylation to the remote nitrogen (N1). However, under kinetic control or specific solvent conditions, the "ortho" nitrogen (N3) becomes accessible.

Diagram 1: Synthesis & Regioisomerism Pathways

ImidazoleAlkylation Start Imidazole-4-carboxamide (Tautomeric Mixture) Reagents R-X / Base (Alkylation) Start->Reagents Isomer_N1 N1-Isomer (Target) 1-alkyl-imidazole-4-carboxamide (Thermodynamic Product) Reagents->Isomer_N1 Remote Attack (Less Steric Hindrance) Isomer_N3 N3-Isomer (Impurity) 1-alkyl-imidazole-5-carboxamide (Kinetic/Steric Product) Reagents->Isomer_N3 Proximal Attack (H-Bond Directed?) Diff_N1 Feature: H-2 and H-5 are chemically equivalent-ish Isomer_N1->Diff_N1 Diff_N3 Feature: Alkyl group is ORTHO to Carboxamide Isomer_N3->Diff_N3

Caption: Divergent alkylation pathways yielding the target N1-isomer (4-carboxamide) and the N3-isomer (5-carboxamide).

Experimental Protocols for Structural Validation

Protocol A: The "Gold Standard" HMBC

While 1D NMR is standard, it relies on inferential chemical shift databases. The


 Heteronuclear Multiple Bond Correlation (HMBC)  experiment provides a direct readout of the nitrogen environment, which is drastically different between the "pyrrole-like" (alkylated) and "pyridine-like" (naked) nitrogens.

Objective: Distinguish N1 from N3 by observing 3-bond couplings (


) between the alkyl protons and the ring nitrogens.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 30–50 mg of analyte in 0.6 mL DMSO-

    
    . Note: DMSO is preferred over CDCl
    
    
    
    to sharpen exchangeable amide protons.
  • Instrument Setup: Use a spectrometer

    
     500 MHz equipped with a cryoprobe (essential for 
    
    
    
    N sensitivity at natural abundance).
  • Pulse Sequence: Select hmbcgp (gradient-selected HMBC).

    • Optimization: Set the long-range coupling constant delay (

      
      ) to correspond to 
      
      
      
      (approx. 60-65 ms). This targets the coupling between the N-alkyl protons and the imidazole nitrogen.
  • Acquisition: Acquire 256–512 increments in the indirect dimension (

    
    N).
    
  • Analysis:

    • N1-Isomer: The alkyl protons (e.g., N-CH

      
      ) will show a strong correlation to a nitrogen at ~ -220 ppm  (pyrrole-like, N1) and a weaker 3-bond correlation to C2/C5.
      
    • N3-Isomer: The alkyl protons will correlate to a nitrogen that is chemically distinct due to the proximity of the carbonyl group (deshielding effect).

Protocol B: The Spatial Check (2D NOESY)

If


N capabilities are unavailable, Nuclear Overhauser Effect Spectroscopy (NOESY) is the most robust alternative.

Objective: Determine if the alkyl group is spatially close to the carboxamide NH protons.

  • Logic:

    • In the N3-isomer (5-carboxamide) , the alkyl group is ortho to the carboxamide. You will observe a strong NOE cross-peak between the N-alkyl protons and the amide NH

      
      .
      
    • In the N1-isomer (4-carboxamide) , the alkyl group is meta to the carboxamide. No NOE should be observed between the alkyl group and the amide NH

      
      . Instead, you will see a strong NOE to the H-5 ring proton.
      
  • Parameter Set: Mixing time (

    
    ) = 300–500 ms.
    

Decision Matrix & Visualization

The following diagram illustrates the logical workflow to validate the structure, moving from low-confidence to high-confidence methods.

Diagram 2: Analytical Decision Matrix

ValidationWorkflow Sample Isolated Product NMR_1D 1D 1H NMR (Check Purity) Sample->NMR_1D Decision_1 Are H2/H5 signals distinct? NMR_1D->Decision_1 NOESY 2D NOESY (Spatial Check) Decision_1->NOESY Yes (Ambiguous) HMBC_15N 1H-15N HMBC (Electronic Check) Decision_1->HMBC_15N No (Overlapping) Result_NOESY NOE: Alkyl <-> Amide NH? NOESY->Result_NOESY Isomer_5 CONFIRMED: N3-Isomer (5-carboxamide) Result_NOESY->Isomer_5 YES (Strong Crosspeak) Isomer_4 Likely N1-Isomer (4-carboxamide) Result_NOESY->Isomer_4 NO (Crosspeak to Ring H) Isomer_4->HMBC_15N Validation Required XRD X-Ray Crystallography (Absolute Config) HMBC_15N->XRD Final Confirmation

Caption: Step-by-step logic flow for assigning imidazole regioisomers, prioritizing NOESY for rapid screening and HMBC/XRD for confirmation.

References

  • IUPAC Nomenclature of Fused and Substituted Heterocycles. IUPAC Recommendations.

  • Regioselective Synthesis of 1-alkyl-4-imidazolecarboxylates. Journal of Organic Chemistry. 2002.[2]

  • Differentiation of N-Regioisomers using 2D-NOESY and HMBC. BenchChem Technical Guides. 2024.[3]

  • 1H-15N Long-range Correlations in Imidazoles. Magnetic Resonance in Chemistry.

  • Cambridge Structural Database (CSD). Crystallographic Data Centre. (Search for: Imidazole-4-carboxamide).

Sources

Comparative

Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of 1-(Dichlorophenyl)-1H-imidazole-4-carboxamide and its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is a cornerstone of r...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational design and development. Single-crystal X-ray crystallography stands as the definitive technique for elucidating the atomic arrangement within a crystalline solid, offering unparalleled insights into molecular conformation, stereochemistry, and intermolecular interactions. This guide provides a comprehensive technical overview of the crystallographic analysis of dichlorophenyl-substituted imidazole carboxamides, with a specific focus on the structural nuances of this important chemical class.

While a dedicated crystallographic study for 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide is not publicly available at the time of this publication, this guide will leverage data from closely related analogs to provide a robust comparative analysis. By examining the crystal structures of similar compounds, we can infer key structural features and understand the influence of substituent positioning on the overall molecular architecture and crystal packing.

The Power of a Single Crystal: Deciphering Molecular Truth

The journey from a synthesized compound to a fully resolved crystal structure is a meticulous process, demanding both expertise and precision. The fundamental principle of single-crystal X-ray diffraction lies in the interaction of a focused X-ray beam with the ordered array of atoms within a crystal. This interaction diffracts the X-rays in a unique pattern of reflections, the analysis of which allows for the reconstruction of the electron density map of the molecule, and subsequently, the precise location of each atom in space.

The resulting structural data, including bond lengths, bond angles, and torsion angles, provides an unambiguous depiction of the molecule's conformation. Furthermore, the analysis of the crystal packing reveals the intricate network of non-covalent interactions, such as hydrogen bonds and π-π stacking, that govern the supramolecular assembly in the solid state. This information is invaluable for understanding structure-activity relationships (SAR), optimizing drug-receptor interactions, and predicting the physicochemical properties of a compound.

Comparative Crystallographic Analysis of Dichlorophenyl-Imidazole Derivatives

To illustrate the structural diversity within this class of compounds, the following table presents a comparison of key crystallographic parameters for several dichlorophenyl-imidazole derivatives. These examples, sourced from the Cambridge Structural Database (CSD), highlight the impact of substituent placement and molecular modifications on the crystal lattice.

Parameter2-(2,6-Dichlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole[1]4-(2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-...[2]2-(3-Chlorophenyl)-4,5-dihydro-1H-imidazole[3]
CCDC No. Not specified in search resultsNot specified in search resultsNot specified in search results
Chemical Formula C₂₆H₂₄Cl₂N₂C₃₂H₂₅ClN₄OC₉H₉ClN₂
Molecular Weight 435.37Not specified in search results180.63
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/cNot specified in search results
Unit Cell Dimensions a = 20.172(6) Åb = 15.947(5) Åc = 14.500(5) Åβ = 105.293(7)°a = 7.7847(7) Åb = 17.5077(14) Åc = 19.8332(19) Åβ = 92.783(8)°a = 19.7329(8) Åb = 39.1479(18) Åc = 4.3493(2) Å
Volume (ų) 4499(2)Not specified in search results3359.8(3)
Z 8416

Key Structural Insights from Comparative Analysis:

The presented data reveals significant variations in the crystal packing and unit cell parameters, even among molecules with similar core structures. For instance, the substitution pattern on the dichlorophenyl ring, as well as the nature of other substituents on the imidazole core, directly influences the crystal system and space group. These differences in crystal packing can have profound implications for the solid-state properties of the compounds, including solubility, stability, and bioavailability.

The Experimental Workflow: From Powder to Structure

The successful determination of a crystal structure hinges on a well-executed experimental workflow. The following sections detail the critical steps involved in a typical single-crystal X-ray diffraction study.

Step 1: Crystallization - The Art of Growing Order

The primary prerequisite for single-crystal X-ray diffraction is the availability of high-quality single crystals. This is often the most challenging and time-consuming step. The goal is to encourage the slow and orderly arrangement of molecules from a solution into a well-defined crystal lattice. Common crystallization techniques include:

  • Slow Evaporation: A saturated solution of the compound is allowed to stand undisturbed, and the solvent is slowly evaporated, leading to a gradual increase in concentration and subsequent crystal growth.

  • Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile solvent in which the compound is poorly soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal formation.

The choice of solvent is critical and often requires extensive screening of various solvent systems to identify conditions that yield crystals of suitable size and quality for diffraction experiments.

Caption: General workflow for the crystallization of small molecules.

Step 2: Data Collection - Capturing the Diffraction Pattern

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

The diffractometer rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-ray reflections. The complete dataset consists of thousands of reflections, each corresponding to a specific set of crystal lattice planes.

Step 3: Structure Solution and Refinement - From Data to a 3D Model

The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The initial crystal structure is then "solved" using computational methods, such as direct methods or Patterson methods, which provide an initial electron density map.

This initial model is then refined against the experimental data using least-squares algorithms. During refinement, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to minimize the difference between the calculated and observed diffraction intensities. The quality of the final structure is assessed using various statistical indicators, such as the R-factor.

G A Diffraction Data (Intensities & Positions) B Phase Problem (Direct/Patterson Methods) A->B C Initial Electron Density Map B->C D Initial Atomic Model C->D E Structure Refinement (Least-Squares) D->E E->A Compare Calculated & Observed Data F Final Crystal Structure E->F

Caption: The iterative process of crystal structure solution and refinement.

Beyond Diffraction: Alternative and Complementary Techniques

While single-crystal X-ray diffraction is the gold standard for structural elucidation, other analytical techniques provide valuable and often complementary information, particularly when obtaining suitable crystals is challenging.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment and connectivity of atoms in a molecule in solution. It is a powerful tool for confirming the chemical structure and determining the relative stereochemistry.

  • Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples. While it does not provide the same level of atomic detail as single-crystal XRD, it is invaluable for identifying crystalline phases, determining lattice parameters, and assessing sample purity.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity and elemental composition.

Conclusion: The Indispensable Role of Crystallography

In the pursuit of novel therapeutics and advanced materials, a deep understanding of molecular structure is not merely an academic exercise but a critical prerequisite for success. X-ray crystallography provides an atomic-level blueprint that guides lead optimization, explains structure-activity relationships, and enables the rational design of next-generation molecules. Although the specific crystal structure of 1-(2,5-Dichlorophenyl)-1H-imidazole-4-carboxamide remains to be publicly disclosed, the comparative analysis of its analogs underscores the power of this technique to reveal the subtle yet significant interplay of atomic arrangement and molecular function. As synthetic and crystallographic methodologies continue to advance, we can anticipate an ever-increasing role for structural chemistry in driving scientific innovation.

References

  • Shaaban, M., et al. (2017). Crystal structure of 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 1), 59–62. [Link]

  • Al-Warhi, T., et al. (2025). Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. ChemistryOpen. [Link]

  • Mohamed, S. K., et al. (2013). 2-(2,6-Dichlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole. IUCrData, 1(1), x130001. [Link]

  • Sharma, G., et al. (2019). SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF 4-(2-(4-CHLORO-PHENYL)-4,5-DIPHENYL-1H-IMIDAZOLE-1-YL)-2,3-DIMETHYL-1-PHENYL-1,2-DIHYDROPYRAZOL-5-ONE. RASAYAN Journal of Chemistry, 12(2), 773-779. [Link]

  • Fun, H.-K., et al. (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. IUCrData, 7(5). [Link]

  • Trivedi, M. K., et al. (2015). Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. Journal of Harmonized Research in Pharmacy, 4(3), 134-141. [Link]

  • Marzouk, A. A., et al. (2017). Crystal structure of 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 1), 59-62. [Link]

  • Kia, R., et al. (2009). 2-(3-Chlorophenyl)-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o338–o339. [Link]

  • Al-Warhi, T., et al. (2025). Spectroscopic, X-Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. PubMed. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC. [Link]

  • Singh, P., et al. (2020). Hydrogen bonding framework in imidazole derivatives: Crystal structure and Hirshfeld surface analysis. European Journal of Chemistry, 11(1), 50-59. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Access Structures. [Link]

  • Li, C., Swenson, D. C., & MacGillivray, L. R. (2022). CCDC 2130586: Experimental Crystal Structure Determination. Iowa Research Online. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • Palmer, R. A., et al. (2009). CCDC 675944: Experimental Crystal Structure Determination. Research Explorer - The University of Manchester. [Link]

  • Mohamed, S. K., et al. (2017). Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 9), 1334–1337. [Link]

  • Arshad, M., et al. (2011). Crystal Structure of 2-(4-Chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole. X-ray Structure Analysis Online, 27, 53-54. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-imidazole-5-carboxamide. PubChem. [Link]

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